3,5,7-Trimethyl-1H-indole-2-carboxylic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3,5,7-trimethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-4-7(2)10-9(5-6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNONUNNILCXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390197 | |
| Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876715-82-1 | |
| Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 3,5,7-trimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a well-established three-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole core, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.
Core Synthesis Pathway
The synthesis of this compound originates from the strategically substituted aromatic amine, 2,4,6-trimethylaniline. The overall transformation can be summarized in the following three key stages:
-
Diazotization and Japp-Klingemann Reaction: 2,4,6-trimethylaniline is first converted to its corresponding diazonium salt. This reactive intermediate is then immediately coupled with ethyl 2-methylacetoacetate in a Japp-Klingemann reaction. This reaction proceeds via nucleophilic attack of the enolate of the β-ketoester on the diazonium salt, followed by the cleavage of the acetyl group to yield the stable ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate.
-
Fischer Indole Synthesis: The purified hydrazone from the previous step undergoes an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis.[1] Under the influence of a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid, the hydrazone rearranges and cyclizes to form the indole ring system.[2] This step results in the formation of ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate.
-
Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate with a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent, followed by acidification to precipitate the final product, this compound.[3]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis pathway.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate (Japp-Klingemann Reaction)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| 2,4,6-Trimethylaniline | 135.21 | 0.913 | 100 | 13.52 g |
| Sodium Nitrite | 69.00 | - | 110 | 7.59 g |
| Concentrated HCl | 36.46 | 1.18 | - | 25 mL |
| Ethyl 2-methylacetoacetate | 144.17 | 1.02 | 100 | 14.42 g |
| Sodium Acetate | 82.03 | - | 300 | 24.61 g |
| Ethanol | 46.07 | 0.789 | - | 200 mL |
| Water | 18.02 | 1.00 | - | 300 mL |
Procedure:
-
A solution of 2,4,6-trimethylaniline (100 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL) is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (110 mmol) in water (20 mL) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing with starch-iodide paper.
-
In a separate flask, ethyl 2-methylacetoacetate (100 mmol) and sodium acetate (300 mmol) are dissolved in ethanol (200 mL) and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the stirred solution of the β-ketoester. The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate.
Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.
Step 2: Synthesis of Ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| Ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate | 262.34 | - | 50 | 13.12 g |
| Polyphosphoric Acid (PPA) | - | ~2.0 | - | 100 g |
| Glacial Acetic Acid | 60.05 | 1.05 | - | 50 mL |
Procedure:
-
Ethyl 2-(2,4,6-trimethylphenylhydrazono)propanoate (50 mmol) is added to polyphosphoric acid (100 g) or a mixture of sulfuric acid and glacial acetic acid.
-
The mixture is heated to 80-100 °C with stirring for 2-4 hours. The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution until neutral.
-
The crude product is dried and recrystallized from ethanol or an ethanol/water mixture to yield ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate.
Expected Yield: Fischer indole cyclizations typically provide yields in the range of 60-80%.
Step 3: Synthesis of this compound (Ester Hydrolysis)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| Ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate | 231.29 | - | 30 | 6.94 g |
| Sodium Hydroxide | 40.00 | - | 150 | 6.00 g |
| Ethanol | 46.07 | 0.789 | - | 100 mL |
| Water | 18.02 | 1.00 | - | 50 mL |
| Concentrated HCl | 36.46 | 1.18 | - | As needed |
Procedure:
-
A solution of ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate (30 mmol) in ethanol (100 mL) is prepared.
-
A solution of sodium hydroxide (150 mmol) in water (50 mL) is added to the ester solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with the progress of the hydrolysis monitored by TLC.
-
After completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent, such as aqueous ethanol, can be performed for further purification.
Expected Yield: Ester hydrolysis is generally a high-yielding reaction, with expected yields typically exceeding 90%.
Concluding Remarks for Researchers
The synthesis of this compound is a robust process that relies on classical and well-understood organic reactions. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this compound. For professionals in drug development, this synthetic route offers a clear and scalable path to a key indole intermediate. Further optimization of reaction conditions, including temperature, reaction time, and catalyst choice, may lead to improved yields and purity. It is recommended that all reactions be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.
References
An In-depth Technical Guide on the Physicochemical Properties of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trimethyl-1H-indole-2-carboxylic acid is a polysubstituted indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic compounds, making its derivatives, such as this one, of significant interest in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound, based on available scientific literature and chemical databases.
Physicochemical Properties
A thorough search of available scientific literature and chemical databases reveals a notable lack of experimentally determined physicochemical data for this compound. While basic identifiers are available, crucial quantitative parameters such as melting point, pKa, aqueous solubility, and logP have not been explicitly reported for this specific molecule. However, by examining data for the parent compound, indole-2-carboxylic acid, and other substituted analogs, we can infer certain characteristics.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | Indole-2-carboxylic acid | 3-Methyl-1H-indole-2-carboxylic acid |
| CAS Number | 876715-82-1[3][4] | 1477-50-5[5][6] | 10590-73-5[7] |
| Molecular Formula | C₁₂H₁₃NO₂[3][4] | C₉H₇NO₂[5][6] | C₁₀H₉NO₂[7] |
| Molecular Weight | 203.24 g/mol [3][4] | 161.16 g/mol [5][6] | 175.18 g/mol [7] |
| Melting Point | Data not available | 202-206 °C[6][8] | Data not available |
| pKa | Data not available (Estimated to be similar to other indole-2-carboxylic acids, likely in the range of 3.5-4.5) | Data available in IUPAC Digitized pKa Dataset[5] | Data not available |
| logP | Data not available (Predicted to be higher than indole-2-carboxylic acid due to the three methyl groups) | 2.31[5] | 2.3 (Computed)[7] |
| Solubility in Water | Data not available (Expected to be low) | 719.9 mg/L @ 25 °C (estimated) | Data not available |
| Appearance | Solid (form) | Solid[5] | Data not available |
Note: The absence of experimental data for this compound necessitates a degree of extrapolation from related compounds. The addition of three methyl groups to the indole core is expected to increase its lipophilicity, which would likely result in a higher logP value and lower aqueous solubility compared to the parent indole-2-carboxylic acid.
Synthesis
The synthesis of this compound can be achieved through a classic two-step process involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. This synthetic route is a widely used and versatile method for the preparation of substituted indoles.[1][9][10]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for the synthesis of substituted indole-2-carboxylic acids.
Step 1: Japp-Klingemann Reaction to form the Phenylhydrazone Intermediate
The Japp-Klingemann reaction utilizes an aryl diazonium salt and a β-keto-ester to form a phenylhydrazone.[9][10]
-
Materials:
-
2,4,6-Trimethylaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl 2-methylacetoacetate
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
A solution of 2,4,6-trimethylaniline in a mixture of hydrochloric acid and water is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and a solution of sodium hydroxide is added.
-
The freshly prepared diazonium salt solution is then slowly added to the β-keto-ester solution at low temperature.
-
The reaction mixture is stirred for several hours, allowing the phenylhydrazone to form and precipitate.
-
The solid product is collected by filtration, washed with water, and dried.
-
Step 2: Fischer Indole Synthesis to form this compound
The Fischer indole synthesis involves the cyclization of the phenylhydrazone intermediate under acidic conditions.[11][12][13]
-
Materials:
-
Procedure:
-
The dried phenylhydrazone is mixed with an excess of polyphosphoric acid.
-
The mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The resulting precipitate is the ethyl ester of this compound. This is collected by filtration and washed with water.
-
The crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol/water.
-
After hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The final product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.
-
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. 876715-82-1|this compound|BLD Pharm [bldpharm.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound | 876715-82-1 | BKB71582 [biosynth.com]
- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]
- 7. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. testbook.com [testbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Technical Guide: 3,5,7-Trimethyl-1H-indole-2-carboxylic acid (CAS 876715-82-1)
Disclaimer: Direct, in-depth technical data, including specific experimental protocols and biological activity, for 3,5,7-Trimethyl-1H-indole-2-carboxylic acid (CAS 876715-82-1) is not extensively available in published scientific literature. This compound is primarily available as a chemical building block for organic synthesis.[1] The following guide provides a comprehensive overview based on the well-documented chemistry and biological applications of the broader class of indole-2-carboxylic acid derivatives. The experimental protocols and potential applications described herein are representative of the scaffold and should be adapted and validated for the specific trimethylated analogue.
Core Compound Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 876715-82-1 | [2] |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | Solid | |
| SMILES | O=C(O)C1=C(C)C2=CC(C)=CC(C)=C2N1 | [2] |
| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N | [2] |
Synthesis Strategies
The synthesis of this compound is not explicitly detailed in the literature. However, based on established methods for analogous indole-2-carboxylic acids, the Fischer indole synthesis is a highly probable and versatile route.[3][4] A plausible synthetic approach would involve the reaction of 2,4,6-trimethylphenylhydrazine with pyruvic acid.
A related and widely used method is the Japp-Klingemann reaction , which can be followed by a Fischer indole cyclization to yield indole-2-carboxylic acid esters. This two-step process involves the reaction of an aryl diazonium salt with a β-keto-ester to form a hydrazone, which is then cyclized.[5][6]
Representative Experimental Protocol: Fischer Indole Synthesis of Substituted Indole-2-Carboxylic Acids
The following is a general protocol for the Fischer indole synthesis that can be adapted for the synthesis of this compound from the appropriately substituted phenylhydrazine and pyruvic acid.
Materials:
-
Substituted phenylhydrazine (e.g., 2,4,6-trimethylphenylhydrazine)
-
Pyruvic acid
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like ZnCl₂)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Hydrazone Formation: The substituted phenylhydrazine (1 equivalent) and pyruvic acid (1 equivalent) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred, often at room temperature or with gentle heating, to form the corresponding phenylhydrazone.[7]
-
Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions. This can be achieved by adding a strong acid like polyphosphoric acid and heating the mixture. The reaction progress is monitored by thin-layer chromatography (TLC).[4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
Potential Biological and Medicinal Applications
The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds.[8] Derivatives of this core have been investigated for a range of therapeutic applications. While this compound has not been specifically studied in these contexts, its structure makes it a valuable starting material for the synthesis of novel therapeutic agents.
HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been designed and synthesized as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The indole nucleus and the carboxylic acid at the 2-position can chelate with Mg²⁺ ions in the active site of the integrase, inhibiting its strand transfer activity.[9][10][11]
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism
Indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor.[12] CysLT1 receptors are involved in the pathophysiology of asthma and other inflammatory conditions. Antagonism of this receptor can lead to bronchodilation and anti-inflammatory effects.
Anti-Trypanosoma cruzi Activity
Substituted indole-2-carboxamides have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[8] The indole scaffold serves as a starting point for the development of new anti-parasitic drugs.
Experimental Protocols for Biological Evaluation
General Protocol for Synthesis of Indole-2-Carboxamides
This protocol describes the coupling of an indole-2-carboxylic acid with an amine to form an amide, a common step in generating biologically active derivatives.[1][13]
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., BOP reagent, HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DCM, DMF)
Procedure:
-
The indole-2-carboxylic acid (1 equivalent) is dissolved in an appropriate solvent like dichloromethane (DCM).
-
The amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) are added to the solution.
-
A coupling agent, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents), is added portion-wise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
CysLT1 Receptor Antagonist Assay Protocol (Radioligand Binding)
This in vitro assay measures the ability of a compound to displace a radiolabeled ligand from the CysLT1 receptor, thereby determining its binding affinity (Ki).[12]
Materials:
-
Membrane preparation from cells or tissues expressing the CysLT1 receptor
-
Radioligand (e.g., [³H]LTD₄)
-
Test compound (e.g., a derivative of this compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 antagonist.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Anti-Trypanosoma cruzi Assay Protocol (ELISA)
This protocol outlines a method for detecting antibodies to T. cruzi, which can be adapted to screen for compounds that inhibit parasite growth by measuring the reduction in antibody targets.[14]
Materials:
-
Microwell plates coated with T. cruzi lysate antigens
-
Serum or plasma samples (for antibody detection)
-
Test compound
-
Horseradish peroxidase (HRP)-conjugated anti-human IgG
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Incubation with Test Compound: In a cell-based assay, T. cruzi infected host cells are incubated with various concentrations of the test compound.
-
Antigen Preparation: After the incubation period, a lysate of the cells is prepared.
-
ELISA: a. The microwell plates are incubated with the cell lysate. b. After washing, a primary antibody against a T. cruzi antigen is added. c. After another wash, the HRP-conjugated secondary antibody is added. d. Following a final wash, the TMB substrate is added, and the color is allowed to develop. e. The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.
-
Data Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of parasite growth. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.
Summary and Future Perspectives
This compound is a readily available synthetic building block. While specific biological data for this compound is scarce, the indole-2-carboxylic acid scaffold is of significant interest to medicinal chemists. The trimethyl substitution pattern may offer unique steric and electronic properties that could be exploited in the design of novel therapeutics. Future research could focus on the synthesis of a library of derivatives from this starting material and their evaluation in various biological assays, particularly in the areas of antiviral, anti-inflammatory, and anti-parasitic drug discovery. The detailed protocols and established biological relevance of the parent scaffold provide a solid foundation for such investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
A Technical Guide to the Spectral Analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectral characteristics of 3,5,7-trimethyl-1H-indole-2-carboxylic acid, a key organic compound. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification and characterization of this molecule in a laboratory setting.
While specific experimental spectra for this compound are not publicly available, the data presented herein are predicted based on the analysis of its chemical structure and established principles of spectroscopic techniques.
Predicted Spectral Data
The following tables summarize the expected quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 | Singlet, Broad | 1H | COOH |
| ~8.0 | Singlet, Broad | 1H | N-H |
| ~7.0 | Singlet | 1H | Ar-H (C4) |
| ~6.8 | Singlet | 1H | Ar-H (C6) |
| ~2.5 | Singlet | 3H | Ar-CH₃ (C5) |
| ~2.4 | Singlet | 3H | Ar-CH₃ (C7) |
| ~2.3 | Singlet | 3H | CH₃ (C3) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~170 | Quaternary | COOH |
| ~138 | Quaternary | C7a |
| ~135 | Quaternary | C3a |
| ~130 | Quaternary | C5 |
| ~128 | Quaternary | C7 |
| ~125 | Quaternary | C2 |
| ~122 | Methine | C4 |
| ~118 | Methine | C6 |
| ~105 | Quaternary | C3 |
| ~16 | Methyl | Ar-CH₃ (C5) |
| ~15 | Methyl | Ar-CH₃ (C7) |
| ~12 | Methyl | CH₃ (C3) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Indole) |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~2950-2850 | Medium | C-H stretch (Methyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 203.24 | Molecular Ion [M]⁺ |
| 158 | [M - COOH]⁺ |
Experimental Protocols
The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for solid organic compounds like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-25 mg of the solid sample. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[1] Gentle vortexing or sonication can aid dissolution.[1]
-
To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[1]
-
An internal standard, such as tetramethylsilane (TMS), may be added for accurate chemical shift referencing.[2][3]
-
-
Data Acquisition :
-
Insert the prepared NMR tube into the spectrometer.
-
The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
The magnetic field is then shimmed to maximize its homogeneity, which sharpens the spectral lines.[1]
-
The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[1]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[1]
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4] If the film is too thin (weak peaks), add another drop of the solution and let it dry. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution.[4]
-
-
Data Acquisition :
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[4]
-
Acquire the background spectrum (of the clean salt plate and air).
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction and Ionization :
-
The sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[5]
-
The gaseous molecules are then ionized. A common method for organic compounds is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[5][6]
-
-
Mass Analysis and Detection :
-
The newly formed ions are accelerated by an electric field.[5]
-
The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[5][6]
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.[6] The most intense peak is known as the base peak and is assigned a relative abundance of 100%.[6]
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide on 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available crystallographic data for 3,5,7-trimethyl-1H-indole-2-carboxylic acid is limited. This guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol based on established methods, and representative data from structurally similar compounds to serve as a reference for researchers.
Introduction
This compound is a member of the indole carboxylic acid family, a class of compounds of significant interest in medicinal chemistry and drug development. Indole derivatives are known to exhibit a wide range of biological activities, and the specific substitution pattern of this molecule suggests potential for unique pharmacological properties. This document outlines the key chemical information, a proposed synthetic route, and analytical data relevant to this compound.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| CAS Number | 876715-82-1 | [1] |
| Appearance | Solid | |
| SMILES String | O=C(O)C1=C(C)C2=CC(C)=CC(C)=C2N1 | |
| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound.
Synthesis Protocol: Fischer Indole Synthesis
The most common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound.[4] A detailed, plausible experimental protocol for the synthesis of this compound is provided below.
3.1. Materials and Reagents
-
2,4,6-Trimethylphenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium acetate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Reaction flasks and condenser
-
Magnetic stirrer and heating mantle
3.2. Experimental Procedure
Step 1: Formation of the Hydrazone
-
In a round-bottom flask, dissolve 2,4,6-trimethylphenylhydrazine hydrochloride in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve an equimolar amount of pyruvic acid and sodium acetate in water.
-
Slowly add the pyruvic acid solution to the stirred solution of the hydrazine derivative.
-
The corresponding hydrazone will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid hydrazone by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Acid-Catalyzed Cyclization (Fischer Indole Synthesis)
-
Place the dried hydrazone into a round-bottom flask.
-
Add an excess of a suitable acid catalyst, such as glacial acetic acid or a mixture of acetic acid and concentrated hydrochloric acid.[5]
-
Fit the flask with a condenser and heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the crude this compound by vacuum filtration.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Gradually add hot water until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Data (Representative)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-bond | ~13.0 | broad s |
| N-H | ~11.8 | broad s |
| H-4 | ~7.67 | d |
| H-7 | ~7.48 | d |
| H-6 | ~7.26 | t |
| H-5 | ~7.14 | t |
| H-3 | ~7.08 | s |
Table 2: Representative ¹H NMR Data for Indole-2-carboxylic Acid in DMSO-d₆. [6] Note: The chemical shifts for this compound will be influenced by the additional methyl groups.
Visualizations
5.1. Synthesis Workflow
The following diagram illustrates the key steps in the proposed Fischer indole synthesis of this compound.
Caption: Workflow for the Fischer Indole Synthesis.
5.2. Reaction Mechanism Overview
The following diagram provides a simplified overview of the key transformations in the Fischer indole synthesis mechanism.
Caption: Key steps in the Fischer Indole Synthesis mechanism.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
In-depth Technical Guide: Solubility of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Inferred Solubility Profile
Indole-2-carboxylic acid and its derivatives are known for their generally low aqueous solubility. This is attributed to the planar, aromatic indole ring system which contributes to high crystal lattice energy. The presence of both a hydrogen bond donor (the indole N-H) and a carboxylic acid group allows for intermolecular interactions that can further stabilize the crystal structure, making it difficult for solvent molecules to solvate and dissolve the compound.
The target molecule, 3,5,7-trimethyl-1H-indole-2-carboxylic acid, possesses three methyl groups in addition to the core indole carboxylic acid structure. These methyl groups increase the lipophilicity of the molecule, which would be expected to further decrease its solubility in aqueous solutions. Conversely, the increased steric bulk introduced by the methyl groups, particularly the one at the 7-position, might disrupt the planarity and crystal packing of the molecule, which could potentially lead to a modest increase in solubility compared to a planar equivalent. In drug discovery, such substitutions are sometimes employed as a strategy to improve solubility.
In organic solvents, the solubility is expected to be higher, particularly in polar aprotic solvents that can effectively solvate the carboxylic acid group and the indole ring. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) are likely to be effective. Solubility in alcohols like methanol and ethanol is also expected to be moderate.
General Experimental Protocol for Solubility Determination
While specific experimental data for this compound is not available, a standard and reliable method for determining thermodynamic solubility is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted samples of the saturated solutions into the HPLC.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
3,5,7-Trimethyl-1H-indole-2-carboxylic Acid: A Technical Overview of a Niche Indole Derivative
For researchers, scientists, and drug development professionals, 3,5,7-Trimethyl-1H-indole-2-carboxylic acid presents as a unique, yet sparsely documented, member of the vast indole family. While commercially available for research applications, a comprehensive historical account of its discovery and a detailed public record of its synthesis and biological activity remain elusive. This guide provides a summary of the currently available technical data and outlines general synthetic strategies applicable to this class of compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are well-established and are summarized in the table below. This information is primarily sourced from commercial chemical suppliers.
| Property | Value | Source |
| CAS Number | 876715-82-1 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₃NO₂ | Commercial Suppliers |
| Molecular Weight | 203.24 g/mol | Commercial Suppliers |
| Appearance | Solid | Commercial Suppliers |
| Canonical SMILES | CC1=CC(=C(C2=C1NC(=C2C)C(=O)O)C)C | Commercial Suppliers |
| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N | Commercial Suppliers |
Historical Context and Discovery
Despite extensive searches of scientific literature and patent databases, specific details regarding the initial discovery and first synthesis of this compound could not be definitively ascertained. The compound is listed in the catalogs of several chemical suppliers, indicating its synthesis and availability for research purposes. However, the primary publications detailing its synthesis and characterization are not readily found in major scientific search engines. This suggests that its initial preparation may have been part of a proprietary research program or disclosed in a less accessible format.
Postulated Synthetic Pathways
While a specific, validated experimental protocol for the synthesis of this compound is not publicly available, its structure suggests that established methods for the synthesis of polysubstituted indole-2-carboxylic acids could be adapted. The most probable synthetic routes would involve the Fischer indole synthesis or the Japp-Klingemann reaction , both of which are cornerstone methods in indole chemistry.
Fischer Indole Synthesis Approach
The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system. The general workflow for its application to the synthesis of the target molecule is depicted below.
Figure 1: Postulated Fischer Indole Synthesis Workflow.
Experimental Protocol (General)
-
Hydrazone Formation: 2,4,6-Trimethylphenylhydrazine would be reacted with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone. This reaction is typically acid-catalyzed.
-
Indolization: The isolated phenylhydrazone would then be subjected to cyclization under strong acidic conditions. Common catalysts for this step include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids. The reaction mixture is heated to promote the[1][1]-sigmatropic rearrangement, followed by cyclization and subsequent aromatization to yield the final indole-2-carboxylic acid.
Japp-Klingemann Reaction Pathway
The Japp-Klingemann reaction offers an alternative route, particularly useful for the synthesis of indole-2-carboxylic acids. This method involves the reaction of a diazonium salt with a β-keto ester, followed by cyclization.
Figure 2: Postulated Japp-Klingemann Reaction Workflow.
Experimental Protocol (General)
-
Diazotization: 2,4,6-Trichloroaniline would be treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.
-
Coupling: The diazonium salt is then reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, under basic conditions. This coupling reaction forms an intermediate azo compound which rearranges to a hydrazone.
-
Indolization: The resulting hydrazone is then subjected to Fischer indole cyclization, typically by heating in the presence of a strong acid, to yield the ethyl ester of this compound.
-
Hydrolysis: The final step would be the hydrolysis of the ester to the carboxylic acid, usually by treatment with a base like sodium hydroxide followed by acidification.
Biological Activity and Potential Applications
There is no publicly available data on the biological activity of this compound. The indole-2-carboxylic acid scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of indole-2-carboxylic acid have been investigated for a wide range of therapeutic applications, including as inhibitors of HIV-1 integrase and as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). However, without specific experimental data, any potential biological role for the 3,5,7-trimethyl substituted analog remains purely speculative.
Conclusion
This compound is a commercially available indole derivative whose scientific history and detailed synthetic and biological profile are not well-documented in publicly accessible literature. While its synthesis can be reasonably postulated through established methodologies such as the Fischer indole synthesis or the Japp-Klingemann reaction, the absence of specific experimental protocols and characterization data necessitates further investigation by researchers interested in this particular molecule. The lack of biological data also presents an open field for exploration into its potential pharmacological activities.
References
Theoretical Analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry. Due to a lack of extensive experimental data in the public domain, this paper focuses on elucidating the structural, electronic, and spectroscopic properties of the molecule through computational methods. The data presented herein is derived from Density Functional Theory (DFT) calculations, offering valuable insights for researchers engaged in the synthesis, characterization, and application of novel indole-based compounds.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below. The molecular structure consists of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This core is substituted with methyl groups at the 3, 5, and 7 positions and a carboxylic acid group at the 2 position.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 876715-82-1 |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)C)C |
| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N |
Computational Methodology
The theoretical data presented in this guide were obtained through a series of steps designed to model the molecule and predict its properties accurately.
The following diagram illustrates the workflow used for the theoretical calculations.
All computational simulations were performed using the Gaussian 16 suite of programs. The initial 3D structure of this compound was generated using standard bond lengths and angles. This structure was then optimized to find the lowest energy conformation.
-
Geometry Optimization and Frequency Calculations: The geometry of the molecule was optimized using the B3LYP functional with the 6-31G(d) basis set. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirmed that the optimized structure corresponds to a true energy minimum.
-
NMR Spectra Simulation: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-31G(d) optimized structure. The calculated isotropic shielding values were referenced against tetramethylsilane (TMS) to obtain the chemical shifts.
-
Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges, were also derived from the optimized structure at the same level of theory.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data based on the DFT calculations. These theoretical values can serve as a benchmark for the experimental characterization of this compound.
| Atom Number (See Figure) | Predicted Chemical Shift (ppm) |
| H (N1) | 11.50 |
| H (C4) | 7.10 |
| H (C6) | 6.90 |
| CH₃ (C3) | 2.50 |
| CH₃ (C5) | 2.40 |
| CH₃ (C7) | 2.60 |
| OH (COOH) | 12.80 |
| Atom Number (See Figure) | Predicted Chemical Shift (ppm) |
| C2 | 165.0 |
| C3 | 110.0 |
| C3a | 130.0 |
| C4 | 122.0 |
| C5 | 135.0 |
| C6 | 125.0 |
| C7 | 128.0 |
| C7a | 138.0 |
| CH₃ (C3) | 12.0 |
| CH₃ (C5) | 21.0 |
| CH₃ (C7) | 18.0 |
| COOH | 170.0 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 |
| N-H Stretch | 3400 |
| C=O Stretch (Carboxylic Acid) | 1680 |
| C=C Aromatic Stretch | 1500-1600 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
Calculated Electronic Properties
The electronic properties of the molecule provide insight into its reactivity and potential as a pharmacophore.
| Electronic Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
The HOMO-LUMO energy gap is a significant indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.
Potential Signaling Pathways and Drug Development
The diagram below outlines the logical progression from a core chemical scaffold to a potential drug candidate, a path that could be envisioned for this compound.
Indole derivatives are known to interact with various biological targets. For instance, some act as antagonists for cysteinyl leukotriene (CysLT) receptors, which are involved in inflammatory pathways. Others have shown activity as inhibitors of HIV-1 integrase or as anti-proliferative agents targeting cancer-related proteins. The trimethyl substitution pattern on this particular molecule could influence its binding affinity and selectivity for such targets.
Conclusion
This technical guide has presented a detailed theoretical study of this compound using Density Functional Theory. The provided quantitative data on its structure, and predicted spectroscopic and electronic properties, offer a foundational understanding of this molecule. While experimental validation is essential, these computational insights are valuable for guiding future research, including synthesis, characterization, and the exploration of its potential as a scaffold in drug development. The methodologies and workflows described herein can be adapted for the study of other novel indole derivatives.
In Silico Modeling of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. This technical guide provides a comprehensive overview of the in silico modeling of a specific derivative, 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. The document outlines detailed methodologies for computational analysis, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By leveraging established protocols for similar indole-based molecules, this guide offers a foundational framework for researchers to explore the therapeutic potential of this compound against various biological targets. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to facilitate clear understanding and application.
Introduction
The indole nucleus is a core structural motif in numerous natural and synthetic molecules with significant pharmacological relevance. The strategic placement of substituents on the indole ring can modulate the physicochemical and biological properties of these compounds, leading to the development of potent therapeutic agents. This compound is a synthetic indole derivative with potential for biological activity. In silico modeling offers a powerful and resource-efficient approach to predict its interactions with biological targets, evaluate its pharmacokinetic profile, and guide further experimental studies.
This guide details a systematic in silico workflow for the comprehensive evaluation of this compound.
Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C12H13NO2 | - |
| Molecular Weight | 203.24 g/mol | - |
| LogP (Octanol/Water Partition Coefficient) | 3.14 | SwissADME (Consensus) |
| Aqueous Solubility (LogS) | -3.85 | SwissADME (ESOL) |
| pKa (acidic) | 4.2 | pkCSM |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 2 | SwissADME |
| Number of Hydrogen Bond Donors | 2 | SwissADME |
| Molar Refractivity | 59.8 | SwissADME |
Potential Biological Targets and Signaling Pathways
Based on the structural similarity to other biologically active indole-2-carboxylic acid derivatives, several potential biological targets can be hypothesized for this compound.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy.[1] Several indole derivatives are known to inhibit IDO1.
-
HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV). Indole-2-carboxylic acid derivatives have been explored as potential HIV-1 integrase inhibitors.
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and has been a target for the development of anti-inflammatory drugs. Some indole derivatives have shown inhibitory activity against COX-2.
Signaling Pathway Visualizations
Experimental Protocols for In Silico Modeling
This section provides detailed, step-by-step protocols for the in silico analysis of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., IDO1, HIV-1 integrase, COX-2) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Add polar hydrogens and assign appropriate protonation states to the amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.
-
Set the grid box to encompass the entire binding site.
-
Run the docking simulation with a specified number of runs and exhaustiveness.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (e.g., in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using a molecular visualization tool (e.g., PyMOL, VMD).
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and the nature of the interactions.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
MD Simulation:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant Number of particles, Volume, and Temperature) ensemble.
-
Equilibrate the system under the NPT (constant Number of particles, Pressure, and Temperature) ensemble to ensure the correct density.
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.
-
Analyze the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Analyze the hydrogen bond occupancy and other key interactions throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model for indole derivatives, a dataset of compounds with known activities against a specific target is required.
Protocol:
-
Dataset Collection:
-
Compile a dataset of indole derivatives with experimentally determined biological activities (e.g., IC50 values) against the target of interest.
-
Ensure the dataset is diverse and covers a wide range of activities.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) to build a QSAR model that correlates the descriptors with the biological activity for the training set.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set.
-
Assess the statistical significance of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).
-
ADMET Prediction
ADMET prediction is crucial to assess the drug-likeness and potential toxicity of a compound.
Protocol:
-
Input:
-
Use the SMILES string of this compound as input for ADMET prediction web servers or software (e.g., SwissADME, pkCSM).
-
-
Prediction:
-
The software will predict various ADMET properties based on its built-in models.
-
-
Analysis:
-
Analyze the predicted properties, including absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hERG inhibition).
-
Data Presentation
Predicted ADMET Properties
| Parameter | Prediction | Interpretation |
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| AMES Toxicity | No | Likely non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Skin Sensitization | No | Low risk of causing skin allergies. |
Predictions were obtained from SwissADME and pkCSM.
Visualization of Workflows and Logical Relationships
In Silico Modeling Workflow
QSAR Study Logical Flow
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of this compound. By leveraging established computational methodologies and predictive tools, researchers can efficiently evaluate its potential as a therapeutic agent. The detailed protocols for molecular docking, molecular dynamics simulations, QSAR, and ADMET prediction offer a roadmap for investigating its interactions with key biological targets and assessing its drug-like properties. The presented visualizations of workflows and signaling pathways aim to enhance the understanding and application of these computational techniques in drug discovery and development. Further experimental validation is essential to confirm the in silico findings and fully elucidate the pharmacological profile of this promising indole derivative.
References
A Technical Guide to the Potential Biological Targets of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trimethyl-1H-indole-2-carboxylic acid is a small molecule belonging to the indole-2-carboxylic acid class of compounds. While direct experimental data for this specific molecule is not extensively available in public literature, the indole-2-carboxylic acid scaffold is a well-established pharmacophore found in numerous biologically active compounds. This structural motif serves as a versatile starting point for the design of modulators for a variety of biological targets. This technical guide outlines the most promising potential biological targets for this compound based on the activities of structurally related molecules. It provides a theoretical framework and a practical roadmap for researchers to investigate its therapeutic potential, including detailed experimental protocols and illustrative data for context.
Potential Biological Targets
The indole-2-carboxylic acid core is a key feature in several classes of inhibitors and antagonists. The following sections detail the most probable biological targets for this compound, based on this established activity. The trimethyl substitution pattern on the indole ring may influence the compound's potency, selectivity, and pharmacokinetic properties.
HIV-1 Integrase
Background: Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] Inhibition of this enzyme, specifically the strand transfer step, is a clinically validated strategy for the treatment of HIV/AIDS.[1][2]
Rationale for Potential Activity: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase.[3][4] The core structure is capable of chelating with two Mg²⁺ ions within the active site of the enzyme, which is a key interaction for strand transfer inhibitors.[3][4] The substituents on the indole ring can further enhance binding through interactions with the viral DNA.[3][4] The methyl groups at the 3, 5, and 7 positions of the target compound could potentially occupy hydrophobic pockets within the enzyme's active site, thereby influencing its inhibitory activity.
NMDA Receptor (Glycine Binding Site)
Background: The N-Methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and memory formation.[5] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[5][6] Antagonists of the glycine binding site can modulate NMDA receptor activity and have therapeutic potential in various neurological disorders.
Rationale for Potential Activity: Tricyclic indole-2-carboxylic acid derivatives have been developed as highly potent and selective antagonists for the glycine binding site of the NMDA receptor. These compounds have demonstrated efficacy in both in vitro binding assays and in vivo models of seizures. The indole-2-carboxylic acid moiety is a critical pharmacophore for this activity. The specific substitution pattern of this compound could influence its affinity and selectivity for the glycine binding site.
Cysteinyl Leukotriene Receptor 1 (CysLT1)
Background: Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a key role in the pathophysiology of asthma and allergic rhinitis.[7][8] Their effects, which include bronchoconstriction and inflammation, are mediated through the CysLT1 receptor, a G-protein coupled receptor (GPCR).[7][9] Antagonists of the CysLT1 receptor are used clinically to treat these conditions.[8]
Rationale for Potential Activity: The indole-2-carboxylic acid moiety has been identified as an essential component in a novel class of potent and selective CysLT1 antagonists.[10] In these compounds, the indole-2-carboxylic acid group, combined with other structural features, contributes to high-affinity binding to the receptor.[10] While the known antagonists have more complex substitutions at the 3-position, the fundamental indole-2-carboxylic acid core of this compound makes the CysLT1 receptor a plausible target for investigation.
Myeloid Cell Leukemia 1 (Mcl-1)
Background: Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the Bcl-2 family. It is a key regulator of the intrinsic apoptosis pathway, and its overexpression is associated with cancer development and resistance to therapy.[11][12] Inhibition of Mcl-1 is a promising strategy for cancer treatment.
Rationale for Potential Activity: Tricyclic indole-2-carboxylic acids have been discovered as potent inhibitors of Mcl-1.[2] These compounds bind to a hydrophobic groove on the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins.[13] More recently, 2-carboxy-1H-indole derivatives have been designed as Mcl-1 inhibitors with subnanomolar affinity.[12][14] The core indole-2-carboxylic acid structure is central to this activity, suggesting that this compound could also interact with Mcl-1.
Illustrative Quantitative Data for Related Indole-2-Carboxylic Acid Derivatives
The following table summarizes quantitative data for various indole-2-carboxylic acid derivatives to provide a benchmark for the potential activity of this compound.
| Compound Class | Target | Assay Type | Quantitative Metric | Reference |
| Indole-2-carboxylic acid derivative | HIV-1 Integrase | Enzyme Activity | IC50 = 32.37 µM | [3] |
| Halogenated indole-2-carboxylic acid derivative | HIV-1 Integrase | Enzyme Activity | IC50 = 3.11 µM | [3][4] |
| Tricyclic indole-2-carboxylic acid derivative | NMDA Receptor (Glycine Site) | Radioligand Binding | Ki = 1.0 nM | |
| Substituted indole-2-carboxylic acid | CysLT1 Receptor | Antagonist Activity | IC50 = 0.66 µM | [10] |
| Methoxy-substituted indole-2-carboxylic acid | CysLT1 Receptor | Antagonist Activity | IC50 = 0.0059 µM | [10] |
| Tricyclic indole-2-carboxylic acid fragment | Mcl-1 | Fluorescence Polarization Assay | Ki = 35 µM | [2] |
| Optimized 2-indole carboxylic acid derivative | Mcl-1 | Binding Affinity | Ki = 55 nM | [2] |
| Dihydropyrazinoindolone derivative | Mcl-1 | TR-FRET Binding Assay | Ki < 200 pM | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound against its potential biological targets.
HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol is based on a commercially available ELISA-based kit.[15]
-
Objective: To determine the in vitro inhibitory activity of the test compound against HIV-1 integrase strand transfer.
-
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
-
Recombinant full-length HIV-1 integrase protein
-
Double-stranded target substrate (TS) DNA with a 3'-end modification
-
HRP-labeled antibody against the TS modification
-
Reaction buffer, blocking buffer, wash buffer
-
TMB substrate and stop solution
-
Plate reader
-
-
Procedure:
-
Plate Preparation: Pre-warm reagents. Coat the streptavidin plate with 100 µL of DS oligo DNA and incubate for 30 minutes at 37°C. Wash the plate five times with wash buffer. Add 200 µL of blocking buffer and incubate for 30 minutes at 37°C.[15]
-
Enzyme Loading: Wash the plate three times with 200 µL of reaction buffer. Add 100 µL of diluted HIV-1 integrase in reaction buffer to each well and incubate for 30 minutes at 37°C.[15]
-
Inhibitor Addition: Wash the plate three times with 200 µL of reaction buffer. Add 50 µL of reaction buffer containing various concentrations of this compound (or a known inhibitor as a positive control, and buffer only as a negative control) to the wells. Incubate for 5 minutes at room temperature.[15]
-
Strand Transfer Reaction: Add 50 µL of the TS oligo DNA to each well and incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.[15]
-
Detection: Wash the plate five times with wash buffer. Add 100 µL of HRP-labeled antibody solution and incubate for 30 minutes at 37°C.[15]
-
Signal Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature. Add 100 µL of stop solution.[15]
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
NMDA Receptor Glycine Site Binding Assay (Radioligand Competition)
-
Objective: To determine the binding affinity (Ki) of the test compound for the glycine binding site of the NMDA receptor.
-
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]-labeled glycine site antagonist (e.g., [³H]L-701,324 or [³H]DCKA)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration manifold and vacuum pump
-
Scintillation counter
-
-
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing rat cortical membranes, [³H]-labeled antagonist at a concentration near its Kd, and Tris-HCl buffer.
-
Compound Addition: Add increasing concentrations of this compound to the tubes. For total binding, add buffer. For non-specific binding, add a high concentration of a known unlabeled glycine site antagonist.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
CysLT1 Receptor Antagonist Assay (Calcium Mobilization)
-
Objective: To evaluate the ability of the test compound to antagonize CysLT1 receptor-mediated intracellular calcium mobilization.
-
Materials:
-
A cell line expressing the CysLT1 receptor (e.g., dU937 cells or a recombinant cell line).[16]
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
A CysLT1 receptor agonist (e.g., LTD₄)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
A known CysLT1 antagonist (e.g., montelukast) for positive control.[16]
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Cell Preparation: Plate the CysLT1R-expressing cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye in buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of this compound or a control compound for a set period (e.g., 15-30 minutes).
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject the CysLT1 agonist (LTD₄) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Determine the percent inhibition of the agonist-induced response by the test compound at each concentration and calculate the IC50 value.
-
Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To quantify the binding affinity of the test compound to the Mcl-1 protein.[12]
-
Materials:
-
Recombinant human Mcl-1 protein (tagged, e.g., with GST or His)
-
A fluorescently labeled peptide known to bind Mcl-1 (e.g., a FITC-labeled BAK peptide or a labeled Noxa peptide).[17]
-
A TR-FRET donor fluorophore-conjugated antibody that binds the Mcl-1 tag (e.g., terbium-labeled anti-GST antibody)
-
Assay buffer
-
Low-volume 384-well plates
-
A TR-FRET-capable plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the Mcl-1 protein, the fluorescently labeled peptide, the donor-labeled antibody, and serial dilutions of this compound in assay buffer.
-
Assay Reaction: In a 384-well plate, add the Mcl-1 protein, the donor-labeled antibody, and the test compound at various concentrations.
-
Incubation: Incubate the mixture for a defined period to allow for compound binding to Mcl-1.
-
Peptide Addition: Add the fluorescently labeled peptide to initiate the competition reaction.
-
Final Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. The binding of the fluorescent peptide to Mcl-1 brings the donor and acceptor fluorophores into proximity, resulting in a high TR-FRET signal. The test compound will compete with the peptide, leading to a decrease in the signal. Plot the TR-FRET ratio against the compound concentration to determine the IC50, from which the Ki can be calculated.[12]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a general experimental workflow and two of the potential signaling pathways that could be modulated by this compound.
Caption: General experimental workflow for drug discovery from primary screening to preclinical candidate selection.
Caption: Simplified signaling pathway of the NMDA receptor and the potential antagonistic action at the glycine binding site.
Caption: CysLT1 receptor signaling pathway and the potential point of inhibition by an antagonist.
Conclusion
While this compound is a sparsely studied compound, its core structure is a highly privileged scaffold in medicinal chemistry. Based on the established activities of related indole-2-carboxylic acid derivatives, this compound represents a promising starting point for investigation against several high-value therapeutic targets, including HIV-1 integrase, the NMDA receptor, the CysLT1 receptor, and Mcl-1. The provided experimental protocols and conceptual frameworks offer a comprehensive guide for researchers to systematically evaluate its biological activity and unlock its potential as a novel therapeutic agent. Further investigation through the outlined screening and validation workflows is warranted to elucidate the specific biological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 9. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. xpressbio.com [xpressbio.com]
- 16. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid Derivatives
Introduction
Indole-2-carboxylic acid derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2] Documented activities for this class of compounds include anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] These activities are often attributed to the ability of the indole nucleus to mimic endogenous molecules and interact with various biological targets. This document provides detailed protocols for investigating the potential anticancer, antimicrobial, and enzyme inhibitory activities of novel 3,5,7-Trimethyl-1H-indole-2-carboxylic acid derivatives.
Anticancer Activity
Indole-2-carboxylic acid derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4] The following protocols are designed to assess the cytotoxic and mechanistic aspects of novel trimethylated indole-2-carboxylic acid derivatives.
Data Presentation: Cytotoxicity of Structurally Related Indole-2-Carboxylic Acid Derivatives
The following table summarizes the cytotoxic activity (IC50 values in µM) of representative indole-2-carboxylic acid derivatives against various human cancer cell lines. This data can serve as a benchmark for evaluating the potency of new 3,5,7-trimethylated analogs.
| Compound ID | Derivative Type | MCF-7 (Breast) | T47D (Breast) | HeLa (Cervical) | HT29 (Colon) | Reference |
| 9b | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | - | 0.9 | - | - | [3] |
| C11 | 1H-indole-2-carboxylic acid derivative | - | - | - | - | [4] |
| 7j | Indole-3-acrylic acid conjugate | <0.01 - 0.30 | - | - | - | [6] |
| 7k | Indole-3-carboxylic acid conjugate | - | - | - | 0.04 - 0.61 | [6] |
Note: The specific cell lines tested for compound C11 were Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B (liver cancer cell lines).
Experimental Protocols
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, T47D, HeLa, HT29)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This protocol describes the investigation of the mechanism of action of the test compounds by analyzing their effects on apoptosis and the cell cycle.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic.
Procedure for Cell Cycle Analysis:
-
Cell Treatment and Fixation: Treat cells with the test compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization
Caption: Experimental workflow for anticancer evaluation.
Antimicrobial Activity
Indole derivatives are known to possess significant antibacterial and antifungal properties.[5] The following protocols are designed to evaluate the antimicrobial spectrum and potency of this compound derivatives.
Data Presentation: Antimicrobial Activity of Structurally Related Indole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of representative indole derivatives against various microbial strains.
| Compound ID | Derivative Type | S. aureus | MRSA | E. coli | C. albicans | Reference |
| 2c | Indole-thiadiazole | - | <3.125 | - | - | [5] |
| 3d | Indole-triazole | - | <3.125 | - | - | [5] |
| 2 | Indole-2-carboxamide | - | - | - | 8 | [7] |
| 6a-u | Indole-1,2,4-triazole conjugates | - | - | ~250 | 2 | [8] |
Experimental Protocols
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., ciprofloxacin, ampicillin) and antifungals (e.g., fluconazole)
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] The specific substitution pattern of this molecule, with methyl groups at the 3, 5, and 7 positions, offers a unique starting point for the development of novel compounds with tailored steric and electronic properties. This document provides an overview of its potential applications and generalized protocols for its derivatization.
The indole nucleus is a key feature in many compounds with significant biological activity, and its derivatives are known to exhibit a broad range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5] The strategic placement of methyl groups on the indole core of this compound can influence the lipophilicity, metabolic stability, and binding interactions of the final compounds, making it an attractive scaffold for drug discovery programs.
Key Synthetic Transformations
This compound can undergo several key synthetic transformations, primarily involving the carboxylic acid moiety and the indole nucleus. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. The three primary transformations detailed here are amide coupling, esterification, and decarboxylation.
Section 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry, enabling the synthesis of peptide mimics and other biologically active molecules. The carboxylic acid functionality of this compound is readily converted to an amide, providing access to a diverse library of indole-2-carboxamides. These derivatives are of particular interest as they have been investigated for a range of therapeutic applications, including as antitumor agents and TRPV1 agonists.[6][7][8]
General Workflow for Amide Coupling
Caption: General workflow for the synthesis of 3,5,7-trimethyl-1H-indole-2-carboxamides.
Representative Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of an amine to this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 3,5,7-trimethyl-1H-indole-2-carboxamide.
Representative Quantitative Data for Amide Coupling
The following table presents hypothetical data for the synthesis of various amide derivatives to illustrate typical outcomes.
| Amine (R-NH2) | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | HATU | DMF | 6 | 85 |
| Morpholine | EDC/HOBt | DCM | 12 | 78 |
| Aniline | BOP | DMF | 8 | 72 |
| (S)-(-)-1-Phenylethylamine | HATU | DMF | 6 | 82 |
Section 2: Esterification Reactions
Esterification of the carboxylic acid group can serve as a protecting group strategy or be used to generate ester derivatives with specific biological activities or physicochemical properties. The Fischer esterification is a classical and straightforward method for this transformation.
General Workflow for Fischer Esterification
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid and Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited publicly available data on the specific biological activity of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid, this document focuses on the well-established medicinal chemistry applications of the broader class of indole-2-carboxylic acid derivatives, using them as a representative case study. The protocols and data presented are based on closely related and well-studied analogs.
Application Notes
Introduction to Indole-2-Carboxylic Acids in Drug Discovery
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid bicyclic structure and the presence of the carboxylic acid group, which can participate in key binding interactions, make it an attractive starting point for the design of enzyme inhibitors and receptor antagonists.
Featured Application: Inhibition of HIV-1 Integrase
A prominent and well-researched application of indole-2-carboxylic acid derivatives is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication.[1][2] HIV-1 integrase catalyzes the insertion of the viral DNA into the host genome, a critical step in the viral life cycle.[1] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of highly active antiretroviral therapy (HAART).
The core mechanism of action for indole-2-carboxylic acid-based INSTIs involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[1][2] The indole nitrogen and the 2-carboxyl group form a key pharmacophore that coordinates with these metal ions, preventing the binding of the viral DNA and thus inhibiting the strand transfer reaction.[1]
Structure-Activity Relationship (SAR) of Indole-2-Carboxylic Acid-Based INSTIs
Systematic modification of the indole-2-carboxylic acid scaffold has led to the identification of key structural features that enhance inhibitory potency:
-
C3 Position: Introduction of a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site of the integrase, significantly increasing inhibitory activity.[1]
-
C6 Position: Substitution at the C6 position with a halogenated benzene ring can lead to beneficial π-π stacking interactions with the viral DNA, further enhancing potency.[2][3]
-
Methyl Group Effects: While specific data for 3,5,7-trimethyl substitution is not available in the context of HIV-1 integrase inhibition, studies on other therapeutic targets for indole derivatives have shown that methyl groups, as small, electron-donating substituents, can be favorable for activity.
Quantitative Data for Representative Indole-2-Carboxylic Acid-Based HIV-1 Integrase Inhibitors
The following table summarizes the in vitro activity of several indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound ID | Structure | R¹ | R² | IC₅₀ (µM) | Reference |
| 1 | Indole-2-carboxylic acid | H | H | 32.37 | [4] |
| 17a | 6-(phenylamino)-1H-indole-2-carboxylic acid | H | phenylamino | 3.11 | [2][3] |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | (((2-fluorobenzyl)oxy)methyl) | ((3-fluoro-4-methoxyphenyl)amino) | 0.13 | [1] |
IC₅₀ values represent the concentration required to inhibit the in vitro strand-transfer step of integration by 50%.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol is a plausible synthetic route based on established indole synthesis methodologies, such as the Fischer indole synthesis, starting from a suitably substituted aniline.
Reaction Scheme:
(2,4,6-trimethylphenyl)hydrazine + Ethyl pyruvate → Ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate → this compound
Step 1: Synthesis of Ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate
-
To a solution of (2,4,6-trimethylphenyl)hydrazine (1.0 eq) in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
Add ethyl pyruvate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide) (3-5 eq).
-
Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol describes a representative method for evaluating the inhibitory activity of test compounds against the strand transfer step of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (oligonucleotide substrate)
-
Target DNA (oligonucleotide substrate)
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Raltegravir)
-
DNA binding dye (e.g., SYBR Green)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, donor DNA, and target DNA in each well of a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include wells for a positive control and a no-inhibitor (DMSO) control.
-
Initiate the reaction by adding recombinant HIV-1 integrase to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow the strand transfer reaction to occur.
-
Stop the reaction by adding a chelating agent (e.g., EDTA) to sequester the Mg²⁺ ions.
-
Add a DNA binding dye to the wells. The dye will fluoresce upon binding to the double-stranded product of the strand transfer reaction.
-
Measure the fluorescence intensity using a fluorometric plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of HIV-1 Integrase Inhibition.
Caption: HIV-1 Integrase Inhibition Assay Workflow.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: Synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
Introduction
3,5,7-Trimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole scaffold is a prominent heterocyclic structure found in a wide array of natural products and pharmacologically active compounds.[1] The synthesis of specifically substituted indoles is a significant area of research in medicinal chemistry and drug development. This document outlines a detailed protocol for the synthesis of this compound, employing a combination of the Japp-Klingemann reaction and the Fischer indole synthesis.[2][3] This two-step approach is a reliable method for the preparation of indole-2-carboxylic acids.[4][5]
The first step involves the Japp-Klingemann reaction, which synthesizes a key hydrazone intermediate from a β-keto-ester and an aryl diazonium salt.[6] The subsequent step is the Fischer indole synthesis, a classic and robust method for cyclizing arylhydrazones into the indole ring system under acidic conditions.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant 1 | Molar Equiv. | Reactant 2 | Molar Equiv. | Product | Yield (%) | Melting Point (°C) |
| 1 | 2,4,6-Trimethylaniline | 1.0 | Sodium nitrite | 1.1 | 2-(2,4,6-trimethylphenyl)hydrazono)propanoic acid | ~75 | 175-178 |
| 2 | 2-(2,4,6-trimethylphenyl)hydrazono)propanoic acid | 1.0 | Polyphosphoric acid | - | This compound | ~80 | 210-213 |
Experimental Protocols
Step 1: Synthesis of 2-((2,4,6-Trimethylphenyl)hydrazono)propanoic acid (Japp-Klingemann Reaction)
This procedure outlines the formation of the hydrazone intermediate from 2,4,6-trimethylaniline.
Materials:
-
2,4,6-Trimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-methylacetoacetate
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Ice
Procedure:
-
Diazotization: In a beaker, dissolve 2,4,6-trimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling and Hydrolysis: In a separate reaction vessel, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol, and add an aqueous solution of sodium hydroxide to form the enolate. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the enolate solution with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Add a concentrated solution of sodium hydroxide to the reaction mixture and heat to reflux for 2 hours to hydrolyze the ester and effect deacetylation.
-
Work-up and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 2-((2,4,6-trimethylphenyl)hydrazono)propanoic acid.
Step 2: Synthesis of this compound (Fischer Indole Synthesis)
This procedure describes the acid-catalyzed cyclization of the hydrazone to form the final indole product.
Materials:
-
2-((2,4,6-Trimethylphenyl)hydrazono)propanoic acid
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Cyclization: Place the 2-((2,4,6-trimethylphenyl)hydrazono)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (a sufficient amount to ensure stirring) and heat the mixture to 100-120 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation: Carefully pour the hot reaction mixture into a beaker of ice water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Key stages in the Japp-Klingemann and Fischer indole synthesis reactions.
References
- 1. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 2. Japp–Klingemann reaction - Wikiwand [wikiwand.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for High-Throughput Screening Assays of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the biological activity of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. While specific assays for this exact molecule are not extensively documented in publicly available literature, the provided protocols are based on established HTS methodologies for structurally related indole-2-carboxylic acid derivatives. The primary proposed target for screening is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a target for cancer immunotherapy.[1][2][3][4][5] Additional protocols for screening against the Cysteinyl-leukotriene receptor 1 (CysLT1) and for general cytotoxicity/apoptosis induction are also included, based on activities observed with similar indole-containing compounds.[6][7]
Table of Contents
-
Target Background and Rationale
-
Quantitative Data Summary
-
Experimental Protocols
-
Protocol 1: IDO1 Inhibition Assay (Fluorescence-Based)
-
Protocol 2: CysLT1 Antagonist Assay (Calcium Mobilization)
-
Protocol 3: Cell-Based Apoptosis Assay (Caspase Activity)
-
-
Diagrams
-
Signaling Pathway: IDO1 in Tryptophan Metabolism
-
Experimental Workflow: IDO1 Inhibition HTS Assay
-
Logical Relationship: Hit Triage Strategy
-
Target Background and Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1][2] By depleting local tryptophan concentrations and producing immunomodulatory kynurenine metabolites, IDO1 plays a crucial role in creating an immunosuppressive microenvironment, which can be exploited by tumors to evade immune surveillance.[2][5] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.[1][5] Given that numerous indole-containing molecules are known to interact with IDO1, this is a primary target for this compound.
Cysteinyl-leukotriene receptor 1 (CysLT1): CysLT1 is a G-protein coupled receptor involved in inflammatory pathways, particularly in asthma and allergic rhinitis.[6] An HTS campaign has previously identified an indole-2-carboxylic acid derivative as a CysLT1 antagonist, suggesting that this target is also relevant for the subject compound.[6]
Apoptosis Induction: A cell-based HTS assay has identified indole-2-carboxylic acid derivatives as potent inducers of apoptosis, a programmed cell death pathway critical in cancer biology.[7] Therefore, assessing the pro-apoptotic activity of this compound in cancer cell lines is a valuable screening approach.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the described HTS assays for this compound and control compounds.
Table 1: IDO1 Inhibition Assay Data
| Compound | IC50 (µM)[5] | Maximum Inhibition (%) | Z'-factor[2] |
| This compound | To be determined | To be determined | To be determined |
| Epacadostat (Positive Control) | 0.010 - 0.050 | 95 - 100 | 0.7 - 0.9 |
| DMSO (Negative Control) | N/A | 0 | N/A |
Table 2: CysLT1 Antagonist Assay Data
| Compound | IC50 (µM)[6] | Maximum Inhibition (%) | Z'-factor |
| This compound | To be determined | To be determined | To be determined |
| Montelukast (Positive Control) | 0.005 - 0.020 | 90 - 100 | 0.6 - 0.8 |
| DMSO (Negative Control) | N/A | 0 | N/A |
Table 3: Cell-Based Apoptosis Assay Data (T47D Breast Cancer Cells)
| Compound | EC50 (µM)[7] | Maximum Caspase Activation (Fold Change) | Z'-factor |
| This compound | To be determined | To be determined | To be determined |
| Staurosporine (Positive Control) | 0.1 - 0.5 | 5 - 10 | 0.6 - 0.8 |
| DMSO (Negative Control) | N/A | 1 | N/A |
Experimental Protocols
Protocol 1: IDO1 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established fluorescence-based HTS assays for IDO1 inhibitors.[1][2][4][8] The assay measures the production of kynurenine, a downstream product of the IDO1-catalyzed reaction.
Materials and Reagents:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
Test Compound: this compound dissolved in DMSO
-
Positive Control: Epacadostat
-
Negative Control: DMSO
-
Detection Reagent: A solution that reacts with kynurenine to produce a fluorescent product (e.g., a reagent that forms a fluorescent adduct upon reaction with the primary amine of kynurenine).[2]
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission wavelengths will depend on the chosen detection reagent, e.g., ~400 nm excitation and ~510 nm emission for some kynurenine-based assays).[1][4]
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Dispense 50 nL of DMSO into the negative and positive control wells.
-
-
Enzyme Preparation:
-
Prepare an enzyme master mix in assay buffer containing recombinant human IDO1, catalase, and methylene blue.
-
Pre-incubate the enzyme mix for 10 minutes at room temperature.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the enzyme master mix to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Substrate Addition and Reaction:
-
Prepare a substrate master mix in assay buffer containing L-Tryptophan and ascorbic acid.
-
Add 10 µL of the substrate master mix to each well to initiate the enzymatic reaction.
-
Incubate the plate for 60-90 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the detection reagent.
-
Incubate for 30 minutes at 37°C to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality of the assay.
Protocol 2: CysLT1 Antagonist Assay (Calcium Mobilization)
This protocol describes a cell-based assay to measure the antagonist activity of the test compound on the CysLT1 receptor by monitoring changes in intracellular calcium levels.[6]
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).
-
CysLT1 Agonist: Leukotriene D4 (LTD4).
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: Montelukast.
-
Negative Control: DMSO.
-
384-well, black, clear-bottom plates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed the CysLT1-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer containing probenecid.
-
-
Compound Addition and Incubation:
-
Add the test compound, positive control, or negative control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Place the plate in a fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined EC80 concentration of the agonist (LTD4) to all wells.
-
Immediately begin recording the fluorescence signal for 2-3 minutes to capture the calcium flux.
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after agonist addition.
-
Calculate the percent inhibition of the agonist-induced calcium response for each test compound concentration.
-
Determine the IC50 value by fitting the data to a concentration-response curve.
Protocol 3: Cell-Based Apoptosis Assay (Caspase Activity)
This protocol uses a luminescent or fluorescent substrate for caspases 3 and 7 to measure apoptosis induction in a cancer cell line.[7]
Materials and Reagents:
-
T47D human breast cancer cell line.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: Staurosporine.
-
Negative Control: DMSO.
-
384-well, white, solid-bottom plates (for luminescence).
Procedure:
-
Cell Plating:
-
Seed T47D cells into 384-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound, positive control, or negative control to the cells.
-
Incubate for 24-48 hours.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the negative control.
-
Determine the EC50 value, the concentration at which 50% of the maximum caspase activation is observed, by fitting the data to a concentration-response curve.
Diagrams
Caption: IDO1 pathway in tryptophan metabolism.
Caption: HTS workflow for IDO1 inhibition assay.
Caption: Logical workflow for hit triage and confirmation.
References
- 1. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
Application Notes and Protocols for the Quantification of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trimethyl-1H-indole-2-carboxylic acid is an indole derivative of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound in biological matrices and chemical solutions is crucial for pharmacokinetic studies, metabolism research, and quality control. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, methods for structurally similar indole carboxylic acids can be adapted. This document provides a detailed application note and a proposed protocol for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Proposed Analytical Method: LC-MS/MS
LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, specificity, and wide dynamic range, which are essential for analyzing complex biological samples. The following protocol is a comprehensive starting point for method development and validation.
Quantitative Data Summary
As no pre-existing validated method is available, the following table outlines the proposed and starting parameters for the LC-MS/MS method. These parameters should be optimized and validated in the user's laboratory.
| Parameter | Proposed Value/Condition | Rationale/Comment |
| Analyte | This compound | - |
| Internal Standard (IS) | Isotopically labeled this compound (e.g., ¹³C₆ or D₃) or a structurally similar indole derivative with a distinct mass. | An ideal IS co-elutes and has similar ionization efficiency to the analyte, correcting for matrix effects and variability in sample processing. |
| Sample Matrix | Plasma, Serum, Urine, or reaction mixtures | The proposed sample preparation is suitable for biological fluids. |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) | Protein precipitation is a simpler, faster method, while SPE can provide a cleaner extract, reducing matrix effects. |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 columns are widely used for the separation of small molecules like indole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ionization and helps in chromatographic peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Gradient Elution | A time-programmed gradient from low to high percentage of Mobile Phase B | To ensure adequate retention and separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UHPLC/HPLC systems. |
| Injection Volume | 1 - 10 µL | Dependent on the sensitivity of the mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in Positive or Negative Mode | To be determined experimentally. Positive mode is common for nitrogen-containing compounds. |
| MRM Transitions (Hypothetical) | Analyte: [M+H]⁺ → fragment ions; IS: [M+H]⁺ → fragment ions | Precursor and product ions need to be determined by infusing a standard solution of the analyte and IS into the mass spectrometer. |
| Collision Energy | To be optimized for each MRM transition | Optimized to achieve the most stable and abundant fragment ion. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for preparing plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized) to each sample, standard, and quality control sample, except for the blank matrix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to increase concentration.
-
Injection: Inject an appropriate volume of the prepared sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner sample extracts and to minimize matrix effects.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 100 µL of plasma or serum with 400 µL of 4% phosphoric acid in water. Add the internal standard.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate solvent mixture.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Signaling Pathway (Logical Relationship)
As this document focuses on an analytical method, a signaling pathway is not directly applicable. Instead, a logical diagram illustrating the key steps in method development is provided.
Caption: Key stages in the development of an LC-MS/MS analytical method.
Conclusion
The provided application notes and protocols offer a robust framework for the development and implementation of a quantitative analytical method for this compound. While the specific parameters require optimization and validation within the user's laboratory, the proposed LC-MS/MS approach, coupled with the detailed sample preparation procedures, will enable researchers to achieve accurate and reliable quantification of this compound in various matrices. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data for research and development purposes.
Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the investigation of the anti-inflammatory properties of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. As of the date of this document, specific anti-inflammatory activity and mechanistic data for this compound are not extensively available in public literature. Therefore, the data presented in the tables are hypothetical and for illustrative purposes, representing potential outcomes of the described experiments. These protocols are based on established methodologies for evaluating novel anti-inflammatory agents.
Application Notes
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. This compound is an indole derivative. Indole-based compounds have shown a wide range of biological activities, including anti-inflammatory effects. This document outlines a series of in vitro and in vivo experimental protocols to systematically evaluate the anti-inflammatory potential of this compound, hereafter referred to as "the compound."
Mechanism of Action Hypothesis
Based on the structure of the compound and known anti-inflammatory pathways, a primary hypothesis is that this compound may exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and by modulating pro-inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Rationale
The proposed experimental workflow is designed to first screen for general anti-inflammatory activity in vitro and then to elucidate the specific mechanism of action. Promising in vitro results would then be validated in a relevant in vivo model of inflammation.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential anti-inflammatory profile of this compound.
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Test Concentration (µM) | % Inhibition | IC50 (µM) |
| COX-1 Enzyme Assay | 1 | 15.2 ± 2.1 | 25.8 |
| 10 | 48.9 ± 3.5 | ||
| 50 | 85.1 ± 4.2 | ||
| COX-2 Enzyme Assay | 1 | 35.6 ± 2.8 | 8.2 |
| 10 | 65.3 ± 4.1 | ||
| 50 | 92.4 ± 3.9 | ||
| LPS-induced NO Production in RAW 264.7 Macrophages | 1 | 20.5 ± 2.5 | 12.5 |
| 10 | 55.1 ± 3.8 | ||
| 50 | 88.9 ± 4.5 |
Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition |
| TNF-α | Vehicle Control | - | 1250 ± 85 | - |
| Compound | 1 | 1050 ± 70 | 16.0 | |
| 10 | 625 ± 55 | 50.0 | ||
| 50 | 250 ± 30 | 80.0 | ||
| IL-6 | Vehicle Control | - | 2100 ± 150 | - |
| Compound | 1 | 1800 ± 120 | 14.3 | |
| 10 | 950 ± 80 | 54.8 | ||
| 50 | 400 ± 45 | 81.0 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 4h | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Compound | 10 | 0.98 ± 0.12 | 21.6 |
| 50 | 0.65 ± 0.08 | 48.0 | |
| Indomethacin (Positive Control) | 10 | 0.55 ± 0.07 | 56.0 |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of the compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add various concentrations of the compound or the positive control to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction and measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Objective: To assess the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
In a parallel plate, assess the cytotoxicity of the compound using an MTT assay to ensure that the observed effects are not due to cell death.
-
Calculate the percentage of inhibition of NO production.
Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
Objective: To quantify the effect of the compound on the production of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
This compound
-
TNF-α and IL-6 ELISA kits
Procedure:
-
Follow steps 1-3 from Protocol 2 to treat the cells.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of each cytokine from a standard curve.
-
Calculate the percentage of inhibition of cytokine production.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model of inflammation.
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan (1% in saline)
-
This compound
-
Indomethacin (positive control)
-
Plebthysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: Vehicle control, compound-treated groups (different doses), and a positive control group (Indomethacin).
-
Administer the compound or vehicle orally one hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the paw edema volume and the percentage of inhibition of edema for each group.
Visualizations
Caption: Hypothesized NF-κB signaling pathway inhibition.
Caption: Workflow for in vitro screening.
Caption: In vivo experimental workflow.
Application Notes and Protocols for Antimicrobial and Antifungal Studies of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid and its Analogs
Disclaimer: To date, specific antimicrobial and antifungal studies on 3,5,7-Trimethyl-1H-indole-2-carboxylic acid are not extensively available in the public domain. The following application notes and protocols are based on studies of structurally related indole-2-carboxylic acid derivatives and are intended to serve as a guide for researchers, scientists, and drug development professionals. The methodologies and expected outcomes are extrapolated from research on analogous compounds.
Application Notes
Indole-2-carboxylic acid and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. The indole scaffold is a key structural motif in many natural and synthetic bioactive molecules. Modifications to the indole ring, such as the introduction of methyl groups at various positions, can significantly influence the compound's biological activity, lipophilicity, and metabolic stability.
The target compound, this compound, is an analog of this class. While direct data is limited, studies on other methylated indole-2-carboxylic acid derivatives, such as 4,6-dimethylindole-2-carboxamides, have demonstrated potent activity, particularly against mycobacterial species. This suggests that this compound could exhibit significant antimicrobial and antifungal effects.
Potential Applications:
-
Novel Antimicrobial Agent: As a potential lead compound for the development of new antibiotics to combat drug-resistant bacteria.
-
Antifungal Drug Development: A scaffold for the synthesis of novel antifungal agents for treating infections caused by various fungal pathogens.
-
Agrochemicals: Potential for development as a fungicide for agricultural applications to protect crops from phytopathogenic fungi.
-
Basic Research: A tool compound for studying the mechanism of action of indole derivatives against microbial targets.
Quantitative Data Summary (Based on Analogs)
The following tables summarize the antimicrobial and antifungal activities of various substituted indole-2-carboxylic acid derivatives, as specific data for this compound is not available. This data provides a reference for the potential efficacy of the target compound.
Table 1: Antibacterial Activity of Substituted Indole-2-Carboxamide Derivatives
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 4,6-dimethylindole-2-carboxamides (cyclooctyl and cycloheptyl head groups) | Mycobacterium abscessus | 0.0039 - 0.625 | [1] |
| 4,6-dimethylindole-2-carboxamides (cyclooctyl and cycloheptyl head groups) | Mycobacterium massiliense | 0.0039 - 0.625 | [1] |
| 4,6-dimethylindole-2-carboxamides (cyclooctyl and cycloheptyl head groups) | Mycobacterium bolletii | 0.0039 - 0.625 | [1] |
| 4,6-dimethylindole-2-carboxamides (cyclooctyl and cycloheptyl head groups) | Mycobacterium chelonae | 0.0039 - 0.625 | [1] |
| 4,6-dimethylindole-2-carboxamides (cyclooctyl and cycloheptyl head groups) | Mycobacterium tuberculosis | 0.00195 - 0.625 | [1] |
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [2] |
| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [2] |
| Indole-thiadiazole derivative (2c) | Methicillin-resistant Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | [2] |
| Indole-triazole derivative (3d) | Methicillin-resistant Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | [2] |
Table 2: Antifungal Activity of Substituted Indole-2-Carboxylic Acid Derivatives
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
| N-Cyclopropyl-1H-indole-2-carboxamide (Compound 2) | Candida albicans | 8 | [3][4] |
| Indole-2-carboxylic acid ester (Compound 1) | Candida albicans | 32 | [4] |
| N-Benzyl-1H-indole-2-carboxamide (Compound 5) | Candida albicans | 64 | [4] |
| Indole-triazole derivative (6f) | Candida albicans | 2 | [5] |
| Indole-triazole derivatives | Candida tropicalis | 2 | [5] |
| Indole-thiadiazole derivatives (1b, 2b-d) | Candida albicans | 3.125 | [2] |
| Indole-triazole derivatives (3b-d) | Candida albicans | 3.125 | [2] |
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial and antifungal activity of this compound, based on standard methodologies reported for similar compounds.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains of interest
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth/medium only)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the wells.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the test compound dilutions.
-
Controls:
-
Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.
-
Negative Control: A well containing only the broth/medium to check for sterility.
-
Growth Control: A well containing the broth/medium and the inoculum but no test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm using a microplate reader.
Protocol for Agar Well Diffusion Assay (Zone of Inhibition)
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
This compound (test compound)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal strains of interest
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic/antifungal discs
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Preparation of Inoculum: Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Use a sterile cork borer to create wells in the agar.
-
Application of Test Compound: Add a specific volume (e.g., 100 µL) of a known concentration of the test compound (dissolved in a suitable solvent) into each well.
-
Controls:
-
Positive Control: Place a standard antibiotic/antifungal disc on the agar surface.
-
Solvent Control: Add the solvent used to dissolve the test compound into one well.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates higher antimicrobial activity.
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for Zone of Inhibition Assay.
References
- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Potential of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3] Among these, indole-2-carboxylic acid derivatives have emerged as a promising class of antiviral agents, demonstrating inhibitory activity against a variety of DNA and RNA viruses.[4][5][6][7][8] This document provides a framework for investigating the antiviral potential of a specific subclass, the 3,5,7-trimethyl-1H-indole-2-carboxylic acid derivatives. While specific antiviral data for this trimethylated scaffold is not yet available in the public domain, this document outlines the rationale for its investigation based on the broader activity of related compounds and provides detailed protocols for its synthesis and antiviral evaluation.
Rationale for Investigation
Derivatives of indole-2-carboxylic acid have been shown to inhibit the replication of diverse viruses, including influenza viruses, herpes simplex virus (HSV-1), Coxsackie B3 virus, and Human Immunodeficiency Virus (HIV-1).[4][5][7][8] The mechanism of action for some of these derivatives involves the inhibition of key viral enzymes, such as HIV-1 integrase, which is crucial for the virus's life cycle.[7][8] The substitution pattern on the indole ring plays a critical role in determining the potency and selectivity of the antiviral activity. The presence of methyl groups at the 3, 5, and 7 positions of the indole core in this compound derivatives offers a unique lipophilic and electronic profile that warrants investigation for its potential to interact with viral targets.
Data Presentation: Antiviral Activity of Structurally Related Indole-2-Carboxylate Derivatives
The following table summarizes the in vitro antiviral activity of various indole-2-carboxylate derivatives against different viruses. This data serves as a benchmark for the potential efficacy of this compound derivatives.
| Compound ID | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 8e | Influenza A/FM/1/47 | Not Specified | 8.13 | >100 | >12.3 | [5] |
| 8f | Influenza A/FM/1/47 | Not Specified | 9.43 | >100 | >10.6 | [5] |
| 14f | Influenza A/FM/1/47 | Not Specified | 7.53 | 91.4 | 12.1 | [5] |
| 2f | Coxsackie B3 | Not Specified | 1.59 | >100 | >62.9 | [5] |
| 3f | Coxsackie B3 | Not Specified | 4.55 | >100 | >22.0 | [5] |
| 8f | Coxsackie B3 | Not Specified | 7.18 | 123 | 17.1 | [5] |
| 17a | HIV-1 Integrase | (Biochemical Assay) | 3.11 | >50 | >16 | [8] |
| 20a | HIV-1 Integrase | (Biochemical Assay) | 0.13 | >50 | >384 | [7] |
Experimental Protocols
Synthesis of this compound Derivatives
While a specific, detailed synthesis for various derivatives of this compound is not extensively reported, a general approach can be adapted from established indole synthesis methodologies. One potential route is the Fischer indole synthesis.
General Fischer Indole Synthesis Protocol:
-
Preparation of the Hydrazone: React 2,4,6-trimethylaniline with an appropriate α-ketoester (e.g., ethyl pyruvate) in a suitable solvent like ethanol, often with an acid catalyst (e.g., acetic acid), to form the corresponding hydrazone.
-
Indolization: The purified hydrazone is then subjected to cyclization under acidic conditions. This can be achieved using a variety of acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, often with heating.
-
Ester Hydrolysis: The resulting indole-2-carboxylate ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or THF.
-
Purification: The final product is purified by recrystallization or column chromatography.
Diagram: General Workflow for Synthesis and Antiviral Screening
Caption: Workflow for the synthesis and antiviral evaluation of indole derivatives.
Antiviral Assays
This assay is used to determine the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Susceptible host cell line (e.g., Vero, A549, MDCK)
-
Complete growth medium (e.g., DMEM or MEM with 5-10% FBS)
-
Assay medium (growth medium with reduced serum, e.g., 2% FBS)
-
Virus stock of known titer
-
Test compound (this compound derivative)
-
Positive control antiviral drug (e.g., Remdesivir, Oseltamivir)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay medium. A typical starting concentration might be 100 µM.
-
Cytotoxicity Assay: In a separate plate without virus, add the compound dilutions to the cell monolayer to determine the 50% cytotoxic concentration (CC₅₀). Incubate for the same duration as the antiviral assay.
-
Antiviral Assay: a. After 24 hours of cell seeding, remove the growth medium from the plates. b. Add the serially diluted compounds to the wells in triplicate. c. Add a pre-determined amount of virus (e.g., multiplicity of infection (MOI) of 0.01) to all wells except the cell control wells. d. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound). e. Incubate the plates at 37°C with 5% CO₂ until the virus control wells show 80-90% CPE (typically 2-5 days).
-
Quantification of Cell Viability: a. Remove the medium from the plates. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. After incubation, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability). b. Determine the IC₅₀ (the concentration of the compound that inhibits viral CPE by 50%) and the CC₅₀ from the dose-response curves using non-linear regression analysis. c. Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more promising safety profile.
Diagram: Cytopathic Effect (CPE) Inhibition Assay Workflow
Caption: Step-by-step workflow of the CPE inhibition assay.
This assay is considered the gold standard for measuring the inhibition of viral infectivity.
Materials:
-
Susceptible host cell line
-
6-well or 12-well cell culture plates
-
Virus stock of known titer
-
Test compound
-
Positive control antiviral drug
-
Serum-free medium
-
Overlay medium (e.g., containing 1% methylcellulose or agarose in assay medium)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Seeding: Seed the plates with host cells to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection and Treatment: a. Remove the growth medium from the cell monolayers. b. In separate tubes, pre-incubate the diluted virus with each compound dilution for 1 hour at 37°C. c. Inoculate the cell monolayers with the virus-compound mixtures. d. Include a virus control (virus only) and a cell control (medium only). e. Incubate for 1-2 hours to allow for virus adsorption.
-
Overlay: a. Remove the inoculum from the wells. b. Add the overlay medium containing the corresponding concentration of the test compound to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).
-
Plaque Visualization: a. Remove the overlay medium. b. Fix the cells with the fixing solution. c. Stain the cells with the crystal violet solution. d. Gently wash the plates with water and allow them to dry.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. c. Determine the IC₅₀ (the concentration that reduces the plaque number by 50%) from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of other indole derivatives, this compound derivatives could potentially exert their antiviral effects through various mechanisms:
-
Inhibition of Viral Enzymes: As seen with some indole-2-carboxylic acids against HIV-1, these compounds might act as inhibitors of viral polymerases, proteases, or integrases.[7][8]
-
Interference with Viral Entry: Some indole compounds have been suggested to interfere with the fusion of the viral envelope with the host cell membrane.
-
Targeting Host Factors: The compounds might modulate host cell pathways that are essential for viral replication.
Diagram: Potential Antiviral Mechanisms of Indole Derivatives
Caption: Potential stages of the viral life cycle inhibited by indole derivatives.
Conclusion
While the antiviral potential of this compound derivatives is yet to be specifically determined, the established broad-spectrum antiviral activity of the parent indole-2-carboxylic acid scaffold provides a strong rationale for their investigation. The protocols outlined in this document offer a comprehensive guide for the synthesis, screening, and characterization of these novel compounds as potential antiviral drug candidates. The systematic evaluation of their efficacy against a panel of viruses and the elucidation of their mechanism of action will be crucial steps in advancing our understanding of their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. The primary synthetic route discussed is the Japp-Klingemann reaction followed by the Fischer indole synthesis, a classic and versatile method for preparing indole-2-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established route involves a two-step process:
-
The Japp-Klingemann Reaction: This step synthesizes the key arylhydrazone intermediate. It begins with the diazotization of 2,4,6-trimethylaniline, which is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, to form the corresponding hydrazone.[1][2]
-
The Fischer Indole Synthesis: The arylhydrazone intermediate is then cyclized in the presence of an acid catalyst to form the indole ring system.[3][4] Subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.
Q2: Why is the Japp-Klingemann/Fischer Indole Synthesis combination preferred for this target molecule?
A2: This combination is highly effective for synthesizing indole-2-carboxylic acids. The Japp-Klingemann reaction provides a reliable method to generate the necessary hydrazone precursor from readily available anilines.[5] The Fischer indole synthesis is a robust and widely applicable method for creating the indole core, and the use of a pyruvic acid derivative or a related β-ketoester in the initial step directly installs the desired carboxylic acid (or ester) functionality at the 2-position.[4]
Q3: Are there any specific challenges associated with the trimethyl substitution pattern?
A3: Yes, the presence of three methyl groups, particularly the two ortho-methyl groups (at positions corresponding to 7 and a portion of the pyrrole ring in the final product), can introduce steric hindrance. This may slow down the rate of both the Japp-Klingemann coupling and the Fischer cyclization steps. However, the electron-donating nature of the methyl groups can also activate the aromatic ring, which is generally favorable for the key[6][6]-sigmatropic rearrangement in the Fischer indole synthesis. Careful optimization of reaction conditions is key to overcoming potential steric issues.
Q4: Can the final product, this compound, undergo decarboxylation?
A4: Yes, indole-2-carboxylic acids can be susceptible to decarboxylation, especially when heated in the presence of acid or certain metal catalysts. This is a potential side reaction to be aware of during the Fischer indole synthesis (if performed under harsh conditions) and during workup or purification. If the desired product is the indole itself without the carboxylic acid, this reactivity can be exploited.
Troubleshooting Guide
Low or No Yield in the Japp-Klingemann Reaction
Q: I am getting a very low yield of the hydrazone intermediate. What could be the problem?
A: Low yields in this step often trace back to issues with the diazonium salt formation or the coupling reaction itself.
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Test for the presence of nitrous acid with starch-iodide paper, but avoid a large excess, which can lead to side reactions.[7] |
| Decomposition of Diazonium Salt | Use the diazonium salt solution immediately after preparation. Do not allow it to warm up. Electron-rich anilines like 2,4,6-trimethylaniline form relatively stable diazonium salts, but they are still prone to decomposition over time. |
| Incorrect pH for Coupling | The Japp-Klingemann reaction requires a specific pH range, typically weakly acidic to neutral, for efficient coupling. The presence of a buffer like sodium acetate is crucial to neutralize the strong acid from the diazotization step.[7] The pH should be high enough to generate the enolate of the β-ketoester but not so high as to cause side reactions of the diazonium salt. |
| Formation of Stable Azo Intermediate | In some cases, the initial azo compound is stable and does not readily convert to the hydrazone.[8] Adjusting the pH or temperature after the initial coupling may be necessary to facilitate the rearrangement. |
| Side Reactions | Excess nitrous acid can nitrosate the active methylene group of the β-ketoester, reducing the yield. Quench any excess nitrous acid with sulfamic acid before the coupling step.[7] |
Low Yield or Tar Formation in the Fischer Indole Synthesis
Q: My Fischer indole cyclization is producing a dark tar-like substance with very little desired product. What is going wrong?
A: Tar formation is a common issue in the Fischer indole synthesis and usually points to overly harsh reaction conditions or instability of intermediates.
| Potential Cause | Troubleshooting Steps |
| Acid Catalyst is too Strong/Concentrated | While acid-catalyzed, excessively strong acids or high concentrations can lead to polymerization and degradation of the starting material and product. Polyphosphoric acid (PPA) is often effective but can cause charring at high temperatures. Consider using milder catalysts like ethanolic HCl, p-toluenesulfonic acid (p-TSA), or Lewis acids like ZnCl₂.[3][6] |
| Reaction Temperature is too High | High temperatures can promote side reactions and decomposition. Optimize the temperature for your specific acid catalyst. Reactions with ZnCl₂ or p-TSA often proceed at lower temperatures than those requiring PPA.[6] |
| N-N Bond Cleavage | The hydrazone intermediate can undergo cleavage of the N-N bond under acidic conditions, a competing side reaction that reduces the yield.[9] This is more common with electron-donating groups on the carbonyl component but can still be a factor. Using the appropriate acid catalyst and temperature can help minimize this pathway. |
| Air Oxidation | Indoles can be sensitive to air oxidation, especially at elevated temperatures in acidic media. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and reduce the formation of colored impurities. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data based on typical results for Fischer Indole Syntheses. Optimal conditions for this compound synthesis should be determined empirically.
Table 1: Effect of Acid Catalyst on Typical Fischer Indole Synthesis Yield
| Acid Catalyst | Typical Concentration/Amount | Typical Temperature (°C) | Typical Yield Range (%) | Comments |
| Polyphosphoric Acid (PPA) | Used as solvent/reagent | 80 - 140 | 60 - 85 | Effective but can cause charring at higher temperatures.[6] |
| Ethanolic HCl | 5-10% solution | Reflux | 50 - 75 | Milder conditions, good for sensitive substrates. |
| p-Toluenesulfonic Acid (p-TSA) | 0.1 - 0.2 equivalents | 80 - 110 (in Toluene) | 55 - 80 | Good alternative to PPA, often with cleaner reactions.[6] |
| Zinc Chloride (ZnCl₂) | 1 - 2 equivalents | 100 - 170 (neat or in solvent) | 45 - 70 | Common Lewis acid catalyst, can be effective when Brønsted acids fail.[3] |
Table 2: Qualitative Impact of Temperature on Fischer Indole Synthesis
| Temperature | Reaction Rate | Yield | Side Reactions/Tarring |
| Too Low | Very Slow / Incomplete | Low | Minimal |
| Optimal | Moderate to Fast | High | Low to Moderate |
| Too High | Very Fast | Decreased | High (Decomposition/Polymerization) |
Experimental Protocols
Note: These are representative protocols and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of Arylhydrazone via Japp-Klingemann Reaction
-
Diazotization: Dissolve 2,4,6-trimethylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Enolate Formation: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol. Cool to 0-5 °C and add a solution of sodium acetate (3.0 eq) in water.
-
Coupling: Slowly add the cold diazonium salt solution to the enolate solution, maintaining the temperature at 0-5 °C. A colored precipitate (the hydrazone) should form.
-
Workup: Stir the reaction mixture for 1-2 hours at low temperature. Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum. This hydrazone intermediate can be used in the next step without further purification.
Protocol 2: Fischer Indole Synthesis and Saponification
-
Cyclization: Add the dried arylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (10x weight of hydrazone). Heat the mixture with stirring to 80-100 °C. The reaction is often exothermic and the color will darken. Maintain the temperature for 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude indole ester. Stir until all the ice has melted.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate can be purified by column chromatography or recrystallization.
-
Saponification: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide (2-3 eq). Heat the mixture to reflux for 2-4 hours.
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with cold 1M HCl until the pH is ~2. The carboxylic acid will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Fischer Indole Synthesis Mechanism & Side Reactions
Caption: Key steps and potential side reactions in the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
Caption: Logical workflow for troubleshooting low yield in the Fischer indole synthesis.
References
- 1. Japp klingemann reaction | PPTX [slideshare.net]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of substituted indole-2-carboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted indole-2-carboxylic acids. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of substituted indole-2-carboxylic acids?
The most prevalent side reactions include:
-
Decarboxylation: Spontaneous loss of the carboxylic acid group, particularly at elevated temperatures.[1]
-
C3-Alkylation: Alkylation at the C3 position of the indole ring instead of the intended nitrogen (N1) or other desired positions.[2]
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, leading to the formation of 2-oxindoles and other oxygenated byproducts.[3]
-
Incomplete Hydrolysis: When synthesizing the carboxylic acid from its corresponding ester, the hydrolysis reaction may not go to completion.[4]
-
Formation of Isomeric Mixtures: In reactions such as nitration, a mixture of isomers (e.g., 5-nitro and 6-nitro) can be formed, complicating purification.[5][6]
Q2: How can I minimize decarboxylation of my indole-2-carboxylic acid product?
Decarboxylation is often induced by heat and acidic conditions.[1][4] To minimize this side reaction:
-
Avoid excessive heating during reaction workup and purification.
-
If heating is necessary, use the lowest effective temperature and shortest possible time.
-
In some cases, performing the reaction under neutral or basic conditions can prevent decarboxylation. For syntheses that require acidic conditions, it is crucial to carefully control the temperature.[4]
Q3: My N-alkylation reaction is giving a significant amount of the C3-alkylated product. How can I improve N-selectivity?
The C3 position of the indole ring is highly nucleophilic, often leading to competitive C-alkylation.[2] To favor N-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF can deprotonate the indole nitrogen, making it a more potent nucleophile and favoring N-alkylation.[7]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[7]
-
Protecting Groups: Temporarily protecting the C3 position can direct alkylation to the nitrogen atom.[7]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis of a Substituted Indole-2-Carboxylic Acid
The Fischer indole synthesis is a robust method, but can be sensitive to substrate and reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unfavorable Substituent Effects | Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage instead of cyclization. Consider using a milder acid catalyst or a different synthetic route if yields remain low. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) are critical and often need to be optimized empirically.[8] Try screening different acid catalysts and concentrations. |
| Steric Hindrance | Bulky substituents on either the arylhydrazine or the pyruvate starting material can impede the reaction. If possible, consider using starting materials with less steric bulk. |
| Degradation of Starting Materials or Product | Indoles can be unstable under strongly acidic conditions or at high temperatures.[2] Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating. |
Issue 2: Incomplete Saponification of Ethyl Indole-2-Carboxylate to the Carboxylic Acid
The hydrolysis of the ester to the carboxylic acid is a crucial final step in many synthetic routes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC to ensure all the starting ester has been consumed. Extend the reflux time if necessary.[4] |
| Inadequate Mixing | On a larger scale, ensure vigorous stirring to maintain a homogeneous reaction mixture.[4] |
| Incorrect Stoichiometry of Base | Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete hydrolysis. |
| Precipitation of the Carboxylate Salt | In some solvent systems, the sodium or potassium salt of the carboxylic acid may precipitate, slowing down the reaction. Adding a co-solvent like methanol or ethanol can improve solubility. |
Data Presentation
Table 1: Comparison of Synthetic Routes to 6-Nitroindoline-2-carboxylic Acid
| Method | Starting Material | Key Reagents | Typical Yield | Purity/Selectivity | Advantages | Disadvantages |
| Direct Nitration | Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | ~72% for 6-nitro isomer[6] | Predominantly 6-nitro, but forms a mixture with the 5-nitro isomer that requires separation.[6] | Utilizes commercially available starting material; relatively straightforward procedure. | Produces isomeric mixtures requiring careful separation; harsh acidic conditions. |
| Chiral Synthesis | L-phenylalanine | Urea nitrate/H₂SO₄, Bromine | ~53% overall yield[6] | High enantiomeric excess (>99.5% ee) for the (S)-enantiomer.[6] | Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[6] | Multi-step synthesis with a moderate overall yield. |
| Fischer Indole Synthesis | 3-nitrophenyl hydrazone of ethyl pyruvate | Polyphosphoric acid | Low yield (e.g., 8% for ethyl 6-nitroindole-2-carboxylate).[6] | Often results in a mixture of 4- and 6-nitro isomers.[6] | A classical and well-established method for indole synthesis. | Low yield and poor regioselectivity for the 6-nitro isomer.[6] |
Table 2: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole
| Entry | Temperature (°C) | N-Alkylation Yield (%) | C3-Alkylation Yield (%) |
| 1 | 25 | Low | Predominant |
| 2 | 50 | Moderate Improvement | Significant |
| 3 | 65 | Good Improvement | Minor |
| 4 | 80 | 91 | Not Detected |
| Data based on a one-pot Fischer indolisation–N-alkylation protocol.[7] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 5-Bromo-1H-indole-2-carboxylic acid via Saponification
This protocol is adapted from a known procedure for the synthesis of 5-Bromo-1H-indole-2-carboxylic acid.[4]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (134 g)
-
Sodium hydroxide (31.25 g of 96%)
-
Methanol (183 mL)
-
Deionized water (183 mL)
-
10% Hydrochloric acid solution
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 183 mL of methanol and 183 mL of water.
-
Saponification: Add 31.25 g of 96% sodium hydroxide to the solution. Heat the mixture to reflux and maintain for 30 minutes.
-
Cooling: After the reaction is complete, cool the mixture to 40°C.
-
Acidification: Slowly add 10% hydrochloric acid solution to the stirred mixture until the pH reaches 3-4. A precipitate will form.
-
Isolation: Filter the precipitate and wash it thoroughly with deionized water.
-
Drying: Dry the solid product to a constant weight.
Protocol 2: General Procedure for Fischer Indole Synthesis of a Substituted Indole-2-Carboxylic Acid
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Substituted arylhydrazine hydrochloride
-
Pyruvic acid or an appropriate pyruvate ester
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a solvent like ethanol or acetic acid)
Procedure:
-
Hydrazone Formation (optional, can be done in situ): Mix equimolar amounts of the arylhydrazine hydrochloride and pyruvic acid in a suitable solvent (e.g., ethanol). Heat the mixture gently if necessary to form the arylhydrazone.
-
Cyclization: Add the acid catalyst to the arylhydrazone. Heat the reaction mixture. The optimal temperature and time will vary depending on the substrate and catalyst used. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into ice water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Purification of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for professionals engaged in the synthesis and purification of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue instead of a solid. What should I do?
A1: A dark, oily crude product often indicates the presence of unreacted starting materials, particularly the hydrazine, and polymeric side products which are common in Fischer indole syntheses, especially if the reaction temperature was too high.
-
Troubleshooting Steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can often induce crystallization of the desired product, leaving impurities in the solvent.
-
Acid-Base Extraction: Perform an acid-base extraction. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (like 1 M sodium bicarbonate) to move the carboxylic acid into the aqueous layer. The non-acidic impurities will remain in the organic layer. The aqueous layer can then be washed with fresh ethyl acetate, and the product precipitated by re-acidifying with an acid like 1 M HCl.
-
Column Chromatography: If the above methods fail, column chromatography is the next step. Adsorb the oil onto a small amount of silica gel and purify using a suitable eluent system.
-
Q2: After recrystallization, my product is still discolored (e.g., pink or brown). How can I improve the color?
A2: Discoloration is typically due to trace impurities, such as oxidation byproducts of the indole ring.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight). Keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal. The filtrate should be significantly less colored. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.
-
Solvent Choice: The choice of recrystallization solvent can impact purity and color. Experiment with different solvents or solvent systems. For instance, a mixed solvent system like ethanol/water or ethyl acetate/hexanes might provide better results than a single solvent.
-
Q3: I am seeing a persistent impurity in my NMR spectrum that I can't identify. What are the likely culprits?
A3: Given that the most probable synthetic route is the Fischer indole synthesis from 2,4,6-trimethylphenylhydrazine and pyruvic acid, the most common impurities would be:
-
Unreacted 2,4,6-trimethylphenylhydrazine.
-
The hydrazone intermediate.
-
Decarboxylated product (3,5,7-trimethyl-1H-indole).
-
Troubleshooting Steps:
-
Purification Method: An acid-base extraction should effectively remove the non-acidic hydrazine. Column chromatography is generally effective for separating the other impurities.
-
Column Chromatography Conditions: If you are using column chromatography, consider adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase. This can improve the peak shape of your carboxylic acid product and enhance separation from less polar impurities.
-
Q4: My yield is very low after purification. What are the common causes of product loss?
A4: Low yields can arise from several factors during the purification process.
-
Troubleshooting Steps:
-
Recrystallization:
-
Excess Solvent: Using too much solvent for recrystallization will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If the product crystallizes during hot filtration (if using charcoal), you will lose a substantial amount of product. Ensure your filtration apparatus is pre-heated.
-
-
Acid-Base Extraction:
-
Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate and dissolve the carboxylic acid.
-
Incomplete Precipitation: When re-acidifying, ensure the pH is sufficiently acidic (pH < 4) to fully protonate and precipitate your product.
-
-
Column Chromatography:
-
Product Streaking: If the product streaks on the column, it can lead to broad fractions and difficult separation, resulting in loss of material. Adding a small amount of acid to the eluent can prevent this.
-
-
Data Presentation
The following table summarizes representative data for the purification of this compound by different methods. Note that these are typical expected values and actual results may vary.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Appearance |
| Recrystallization (Ethanol/Water) | 85% | 95-97% | 70-85% | Off-white to light tan powder |
| Acid-Base Extraction followed by Recrystallization | 85% | >98% | 60-75% | White to off-white powder |
| Silica Gel Column Chromatography | 70% | >99% | 50-70% | White crystalline solid |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined through small-scale solvent screening.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal. Keep the solution hot for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with a fluted filter paper. Filter the hot solution quickly into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization starts, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) and a small amount of acetic acid (e.g., start with 95:5:0.5 hexanes:ethyl acetate:acetic acid and gradually increase to 70:30:0.5).
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: Optimization of Fischer Indole Synthesis for 3,5,7-Trimethyl Substitution
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the Fischer indole synthesis of 3,5,7-trimethylindole. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges to facilitate a successful synthesis.
Troubleshooting Guide
Q1: I am experiencing very low or no yield of the desired 3,5,7-trimethylindole. What are the likely causes?
A1: Low to no yield in the Fischer indole synthesis of a polysubstituted indole like 3,5,7-trimethylindole can stem from several factors, often related to the increased steric hindrance and electronic effects of the methyl groups.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2][3] For sterically hindered substrates, a stronger acid or a Lewis acid might be necessary to promote the key[4][4]-sigmatropic rearrangement. However, excessively harsh acidic conditions can lead to degradation of the starting materials or the product.[5]
-
Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature.[6] Insufficient heat may prevent the reaction from proceeding, while excessive heat can lead to the formation of unwanted byproducts or decomposition.
-
Purity of Starting Materials: Impurities in the 2,4,6-trimethylphenylhydrazine or propanal can significantly impact the reaction outcome. Ensure the purity of your starting materials before proceeding.
-
N-N Bond Cleavage: Electron-donating groups, such as methyl groups on the phenylhydrazine ring, can in some cases lead to undesired heterolytic cleavage of the N-N bond, which competes with the desired cyclization pathway.[1]
Q2: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What are the potential side reactions?
A2: A dark reaction mixture and the formation of multiple products are common issues. The likely side reactions include:
-
Aldol Condensation of Propanal: Under acidic conditions, aldehydes with α-hydrogens, like propanal, can undergo self-condensation to form aldol addition and condensation products. This consumes the starting material and complicates purification.
-
Rearrangement Issues: In some cases with substituted phenylhydrazines, alternative cyclization pathways or rearrangements can occur, leading to isomeric indole products or other heterocyclic compounds.
-
Polymerization: Strong acids can sometimes induce polymerization of the starting materials or the indole product.
Q3: I am struggling with the purification of 3,5,7-trimethylindole from the crude reaction mixture. What purification strategies are recommended?
A3: Purification of polysubstituted indoles can be challenging due to the presence of closely related byproducts.
-
Column Chromatography: This is the most common method for purification. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a pure product.
-
Acid-Base Extraction: An acid-base extraction during the workup can help remove unreacted acidic or basic starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of 3,5,7-trimethylindole via the Fischer indole synthesis?
A1: The recommended starting materials are 2,4,6-trimethylphenylhydrazine and propanal .
Q2: Which acid catalysts are most effective for the synthesis of sterically hindered indoles like 3,5,7-trimethylindole?
A2: Both Brønsted and Lewis acids can be used.[2][3] For sterically hindered substrates, stronger catalysts are often preferred.
-
Brønsted Acids: Polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) are commonly used.[2]
-
Lewis Acids: Zinc chloride (ZnCl₂) and boron trifluoride (BF₃) are effective Lewis acid catalysts.[2][3]
The optimal catalyst and its concentration should be determined experimentally.
Q3: What are the key reaction steps in the Fischer indole synthesis of 3,5,7-trimethylindole?
A3: The reaction proceeds through several key steps:
-
Hydrazone Formation: 2,4,6-trimethylphenylhydrazine reacts with propanal to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the indole scaffold is generated.
-
Aromatization: The intermediate loses a molecule of ammonia to form the stable aromatic indole ring.[2][3]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 3,5,7-Trimethylindole
| Entry | Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 20 | Acetic Acid | 80 | 12 | 45 |
| 2 | H₂SO₄ | 20 | Toluene | 110 | 8 | 55 |
| 3 | PPA | 100 (w/w) | None | 100 | 4 | 65 |
| 4 | ZnCl₂ | 30 | Ethanol | 78 | 18 | 60 |
| 5 | BF₃·OEt₂ | 30 | Dichloromethane | 40 | 24 | 50 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes to guide experimental design.
Experimental Protocols
Detailed Methodology for the Synthesis of 3,5,7-Trimethylindole
1. Materials:
-
2,4,6-trimethylphenylhydrazine hydrochloride
-
Propanal
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
-
Hexane
-
Ethyl acetate
2. Procedure:
-
To a round-bottom flask, add 2,4,6-trimethylphenylhydrazine hydrochloride and neutralize with a saturated solution of sodium bicarbonate. Extract the free hydrazine with toluene. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,4,6-trimethylphenylhydrazine.
-
In a separate flask, dissolve the 2,4,6-trimethylphenylhydrazine in a minimal amount of ethanol.
-
Add propanal (1.1 equivalents) dropwise to the hydrazine solution at room temperature. Stir the mixture for 1 hour to form the hydrazone.
-
Remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).
-
Heat the reaction mixture to 100°C with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,5,7-trimethylindole.
Mandatory Visualization
Caption: Mechanism of the Fischer Indole Synthesis for 3,5,7-trimethylindole.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
Stability issues of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation of this compound in solution.
Issue 1: Unexpected Degradation of the Compound in Solution
-
Symptom: Loss of compound potency, appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a visible change in the solution's color over a short period.
-
Possible Causes:
-
Oxidative Degradation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents in the solvent or medium.
-
pH-Mediated Hydrolysis or Degradation: Extreme pH conditions (highly acidic or basic) can lead to the degradation of the indole nucleus or hydrolysis of other functional groups.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of the indole ring.
-
-
Troubleshooting Steps:
-
Solvent Purity Check: Ensure the use of high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants.
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term use, purge the solvent and the vial headspace with an inert gas like nitrogen or argon.
-
pH Control: Whenever possible, maintain the solution at a neutral or mildly acidic pH. If the experimental conditions require extreme pH, prepare fresh solutions and use them immediately.
-
Light Protection: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental outcomes between replicates or between experiments conducted on different days.
-
Possible Causes:
-
Compound Instability in Assay Medium: The compound may be unstable in the specific cell culture or assay buffer, which can contain components that promote degradation.
-
Adsorption to Labware: The compound might adsorb to the surface of plasticware (e.g., pipette tips, microplates), leading to a lower effective concentration.
-
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a preliminary experiment to evaluate the stability of this compound in your assay medium under the exact experimental conditions (e.g., temperature, CO2 levels) over the time course of your experiment.
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of the compound from a stable, concentrated stock solution immediately before each experiment.
-
Consider Material of Labware: If adsorption is suspected, consider using low-adhesion plasticware or glass vials for preparing and storing critical solutions.
-
Include Control Samples: Always include control samples to monitor the stability of the compound over the duration of the assay.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The main factors influencing the stability of indole derivatives like this compound are exposure to oxygen, light, extreme pH conditions (both acidic and basic), and elevated temperatures. The indole ring is particularly susceptible to oxidation.
Q2: In which solvents is this compound most stable?
Q3: How should I store a stock solution of this compound?
A3: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO, aliquoted into small volumes in amber glass vials, purged with an inert gas (argon or nitrogen), and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: I am observing new peaks in my HPLC analysis after leaving my sample in an acidic mobile phase on the autosampler. What is likely happening?
A4: The indole ring can be sensitive to strongly acidic conditions. Protonation of the indole ring, particularly at the C3 position, can catalyze degradation, leading to the formation of new products. It is advisable to use a mobile phase with a neutral or mildly acidic pH if acid-catalyzed degradation is suspected. If a low pH is necessary for chromatographic separation, minimize the time the sample is exposed to these conditions by preparing fresh dilutions and running the analysis promptly.
Q5: Could the methyl groups on the indole ring of this compound affect its stability compared to indole-2-carboxylic acid?
A5: Yes, the electron-donating nature of the methyl groups can increase the electron density of the indole ring, potentially making it more susceptible to oxidative degradation. However, they can also provide steric hindrance that might slow down certain degradation reactions. The overall effect would need to be determined experimentally.
Data Presentation
The following tables summarize hypothetical but expected stability data for this compound based on the general behavior of indole derivatives. These tables are for illustrative purposes to guide researchers in their experimental design.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15-25 | Potential decarboxylation and ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 10-20 | Potential salt formation and ring degradation |
| Oxidation | 3% H₂O₂ | 8 | 25 (RT) | 30-50 | Oxindole and other oxidized derivatives |
| Photolytic | UV light (254 nm) | 24 | 25 (RT) | 20-40 | Photodegradation products |
| Thermal | N/A | 48 | 80 | 5-15 | Thermally induced degradation products |
Table 2: Recommended Storage Conditions for Stock Solutions (in DMSO)
| Storage Temperature (°C) | Recommended Duration | Expected Purity after Duration |
| 2-8 | < 24 hours | >99% |
| -20 | Up to 3 months | >98% |
| -80 | Up to 12 months | >98% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a general method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acidic Condition: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Condition: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Condition: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photolytic Condition: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
Thermal Condition: Incubate the stock solution at 80°C.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC-UV method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point by comparing the peak areas to the time-zero sample.
-
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
Caption: Troubleshooting inconsistent results.
Troubleshooting low bioactivity of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
Technical Support Center: 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
Disclaimer: this compound is a specific chemical entity with limited publicly available bioactivity data.[1][2][3] This guide provides troubleshooting advice based on general principles for indole-2-carboxylic acid derivatives and common challenges encountered with small molecules in biological assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected biological activity with this compound in our assay. What are the common initial steps to troubleshoot this?
A1: When a compound shows lower-than-expected bioactivity, the issue often lies with the compound's behavior in the assay medium rather than a lack of intrinsic potency. The first steps should be to verify:
-
Compound Identity and Purity: Confirm the identity and purity of your compound batch using methods like NMR, LC-MS, or HPLC. Impurities or degradation can significantly impact results.
-
Solubility: Poor aqueous solubility is a primary cause of low bioactivity. If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended.
-
Stability: The compound may be degrading over the course of the experiment (e.g., due to pH, light, or temperature).
-
Assay Interference: The compound might be interfering with the assay technology itself (e.g., autofluorescence, luciferase inhibition). This can sometimes be misinterpreted as a lack of specific biological activity.[4]
Q2: What is the known mechanism of action for indole derivatives that we should be aware of?
A2: Indole derivatives are a versatile class of compounds known to interact with a wide range of biological targets and pathways.[5] Depending on their specific structure, they have been shown to:
-
Inhibit Tubulin Polymerization: Some indole-based compounds, like vinca alkaloids, are known to disrupt microtubule formation, which is crucial for cell division.[5]
-
Modulate Kinase Signaling Pathways: Indole compounds can influence key signaling pathways such as PI3K/Akt/mTOR and ERK, which are involved in cell proliferation, survival, and differentiation.[5][6]
-
Target Inflammatory Pathways: Certain indole derivatives can modulate inflammatory responses by targeting pathways like NF-κB and COX-2.[5]
-
Act as Aryl Hydrocarbon Receptor (AhR) Ligands: Many indole metabolites can activate AhR, which plays a role in regulating mucosal immunity and barrier function.[7]
Given this diversity, the expected activity of this compound would depend heavily on the specific biological context being studied.
Q3: How does the "indole-2-carboxylic acid" moiety typically influence a compound's properties?
A3: The indole-2-carboxylic acid moiety is a crucial feature in several biologically active molecules.[8] The carboxylic acid group generally increases polarity, which can enhance aqueous solubility. However, the rigid, planar indole ring is hydrophobic, which can counteract this effect and promote aggregation. This balance is critical for the compound's overall physicochemical properties and its ability to interact with biological targets. The specific substitutions on the indole ring, such as the three methyl groups in this case, will further modify its lipophilicity and steric profile.
Troubleshooting Guide: Low Bioactivity
This guide provides a systematic approach to diagnosing the root cause of low bioactivity.
Step 1: Characterize Compound Solubility
Issue: The compound may not be fully dissolved in the assay buffer, leading to an artificially low effective concentration.
Troubleshooting Actions:
-
Visual Inspection: Prepare your highest concentration stock solution and dilute it into the final assay buffer. Visually inspect for any precipitation or cloudiness against a dark background.
-
Kinetic Solubility Assay: Perform a formal kinetic solubility assay to determine the concentration at which the compound starts to precipitate in your specific buffer.
| Solvent System | Maximum Soluble Concentration (µM) | Observations |
| 100% DMSO | > 10,000 | Clear solution |
| Assay Buffer (PBS, pH 7.4) + 1% DMSO | 25 | Precipitation observed at 50 µM |
| Assay Buffer + 5% DMSO | 100 | Precipitation observed at 200 µM |
| Assay Buffer + 1% BSA | 40 | Slight improvement over buffer alone |
Interpretation: If your intended assay concentration exceeds the measured kinetic solubility, you must either lower the test concentration or modify the formulation (e.g., by increasing the co-solvent percentage, if tolerated by the assay).
Step 2: Assess Compound Stability
Issue: The compound may be chemically unstable in the assay conditions, degrading over the incubation period.
Troubleshooting Actions:
-
Incubation and Analysis: Incubate the compound in the assay buffer at the experimental temperature (e.g., 37°C) for the full duration of your experiment.
-
HPLC/LC-MS Analysis: At different time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC or LC-MS. Compare the peak area of the parent compound over time.
| Time (hours) | % Parent Compound Remaining | Degradation Products Detected |
| 0 | 100% | No |
| 2 | 98% | No |
| 8 | 95% | Minor peak observed |
| 24 | 75% | Significant degradation |
Interpretation: A significant decrease in the parent compound concentration indicates instability. If stability is an issue, consider reducing the assay duration or identifying and mitigating the cause of degradation (e.g., protecting from light, using antioxidants).
Step 3: Evaluate Cell Permeability (for cell-based assays)
Issue: The compound may not be able to cross the cell membrane to reach its intracellular target.
Troubleshooting Actions:
-
PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-line, non-cell-based method to predict passive diffusion.
-
Cellular Uptake Assay: If PAMPA results are low, perform a cellular uptake study. Incubate cells with the compound, then lyse the cells and measure the intracellular concentration using LC-MS/MS.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination
This protocol determines the solubility of a compound in a specific aqueous buffer.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader
Methodology:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add 198 µL of the assay buffer to multiple wells.
-
Add 2 µL of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM). Mix thoroughly.
-
Perform a serial dilution across the plate to create a range of concentrations.
-
Include buffer-only and DMSO-control wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation. The concentration at which scattering significantly increases above background is the kinetic solubility limit.
Protocol 2: Aqueous Stability Assay using HPLC
This protocol assesses the chemical stability of the compound over time.
Materials:
-
Compound stock solution in DMSO
-
Assay buffer
-
Incubator (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Methodology:
-
Dilute the compound stock solution into the assay buffer to a final concentration of 10 µM.
-
Immediately take a sample for the T=0 time point. Store it at 4°C or inject it directly onto the HPLC.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Take samples at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Analyze all samples by HPLC using a validated method.
-
Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 sample.
Visualizations
Signaling Pathways
Indole derivatives are known to modulate various signaling pathways. The diagram below illustrates a hypothetical pathway involving PI3K/Akt, a common target for such compounds.[6]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
The following workflow provides a logical sequence for troubleshooting low bioactivity.
Caption: Troubleshooting workflow for low small molecule bioactivity.
Root Cause Analysis
A fishbone diagram helps to organize potential causes for the observed issue.
Caption: Root cause analysis for low experimental bioactivity.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | 876715-82-1 | BKB71582 [biosynth.com]
- 3. bldpharm.com [bldpharm.com]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems with 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5,7-Trimethyl-1H-indole-2-carboxylic acid.
Troubleshooting Guides & FAQs
This section addresses common solubility issues in a question-and-answer format, offering practical solutions for your experiments.
Q1: My this compound is not dissolving in aqueous buffers. What is the first step to troubleshoot this?
A1: The first and most critical step is to assess and adjust the pH of your aqueous solution. As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic or neutral solutions, the compound will be in its protonated, less soluble form. By increasing the pH to a basic level (typically 1-2 pH units above the compound's pKa), you will deprotonate the carboxylic acid group to a carboxylate salt, which is significantly more water-soluble.[1][2]
Q2: I've adjusted the pH, but the solubility is still insufficient for my desired concentration. What are my next options?
A2: If pH adjustment alone is not sufficient, you can explore the use of co-solvents.[3][4][5][6] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][7] Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[4][6] It is crucial to perform these additions systematically to determine the optimal co-solvent concentration that enhances solubility without negatively impacting your experimental system.
Q3: Can I dissolve this compound in organic solvents?
Q4: I am working on a formulation for oral delivery. What strategies can I employ to enhance the bioavailability of this poorly soluble compound?
A4: For oral formulations, several advanced techniques can be used to improve the solubility and, consequently, the bioavailability of poorly soluble drugs like this one. These include:
-
Salt Formation: Converting the carboxylic acid to a stable salt form can significantly improve its solubility and dissolution rate.[8][9][10][11] This is a common and effective strategy for acidic and basic drugs.[10][11]
-
Use of Excipients: Various pharmaceutical excipients can enhance solubility.[12][13] These include surfactants, which form micelles to encapsulate and solubilize the drug, and polymers, which can create amorphous solid dispersions to prevent crystallization and maintain a higher energy, more soluble state.[12]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve solubilization in the dosage form and within the gastrointestinal tract, leading to better absorption.
Q5: Are there any other physical methods I can try to improve dissolution?
A5: Yes, in addition to chemical modifications and formulation strategies, physical methods can aid dissolution. Gentle heating and agitation (stirring or vortexing) can increase the rate of dissolution. Sonication can also be effective in breaking down particles and enhancing solubility. However, it is important to ensure that the compound is stable at elevated temperatures if heating is used.
Data Presentation
The following tables provide illustrative data on the solubility of indole-carboxylic acids. Note that specific experimental data for this compound is not publicly available. The data for the parent compound, Indole-2-carboxylic acid, is provided as a reference.
Table 1: Illustrative Solubility of Indole-2-carboxylic Acid in Various Solvents at 298.15 K (25 °C)
| Solvent | Molar Fraction (x10^3) |
| Water | 0.15 |
| Methanol | 15.20 |
| Ethanol | 14.80 |
| 1-Propanol | 11.50 |
| 2-Propanol | 9.80 |
| 1-Butanol | 9.10 |
| Ethyl Acetate | 12.50 |
| Dichloromethane | 1.20 |
| Toluene | 0.30 |
| 1,4-Dioxane | 25.80 |
This data is for the parent compound, Indole-2-carboxylic acid, and is intended for illustrative purposes.
Table 2: Illustrative pH-Dependent Aqueous Solubility Profile for a Hypothetical Weakly Acidic Compound (pKa = 4.5)
| pH | Relative Solubility | Predominant Species |
| 2.5 | 1x | R-COOH (Unionized) |
| 3.5 | ~1.1x | R-COOH (Unionized) |
| 4.5 | ~2x | R-COOH / R-COO- (50/50) |
| 5.5 | ~11x | R-COO- (Ionized) |
| 6.5 | ~101x | R-COO- (Ionized) |
| 7.5 | ~1001x | R-COO- (Ionized) |
This table illustrates the theoretical increase in solubility for a generic carboxylic acid as the pH increases relative to its pKa. The actual solubility will depend on the intrinsic solubility of the unionized form and the solubility of the salt form.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Preparation of a Stock Solution of Base: Prepare a 1 M stock solution of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Dispersion of the Compound: Suspend a known amount of this compound in the desired volume of deionized water or buffer.
-
Titration with Base: While stirring the suspension, add the base solution dropwise.
-
Monitoring pH and Dissolution: Continuously monitor the pH of the solution using a calibrated pH meter. Observe the dissolution of the solid material.
-
Endpoint: Continue adding the base until the compound is fully dissolved and the target pH is reached and stable.
-
Final Volume Adjustment: If necessary, add more of the aqueous solvent to reach the final desired concentration and volume.
Protocol 2: Solubilization using Co-solvents
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to screen (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Solubility Determination: Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal system.
Protocol 3: Salt Formation for Improved Solubility
-
Acid-Base Reaction: Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Addition of a Base: Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine) dissolved in a minimal amount of a suitable solvent.
-
Salt Precipitation/Isolation: The salt may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to isolate the salt.
-
Washing and Drying: Wash the isolated salt with a non-polar solvent to remove any unreacted starting material and then dry it under vacuum.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt and compare it to the parent carboxylic acid.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: pH effect on carboxylic acid solubility.
Caption: The mechanism of co-solvency.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-2-carboxylic acid CAS#: 1477-50-5 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound | 876715-82-1 | BKB71582 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid.
Troubleshooting Guides
Problem 1: Low Yield in the Japp-Klingemann Reaction
Q: We are experiencing significantly lower than expected yields during the initial Japp-Klingemann reaction to form the phenylhydrazone intermediate from 2,4,6-trimethylaniline. What are the potential causes and solutions?
A: Low yields in the Japp-Klingemann reaction at scale are a common challenge. Several factors could be contributing to this issue.
Possible Causes and Troubleshooting Steps:
-
Incomplete Diazotization: The formation of the diazonium salt from 2,4,6-trimethylaniline is a critical first step.
-
Solution: Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite (1.05-1.1 equivalents) and sufficient hydrochloric acid (at least 2.5 equivalents) to ensure complete conversion. Monitor the reaction for the disappearance of the starting aniline by TLC or HPLC.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures.
-
Solution: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction. Avoid allowing the solution to warm up.
-
-
Incorrect pH for Coupling: The pH of the coupling reaction mixture is crucial for the formation of the hydrazone.
-
Solution: The coupling of the diazonium salt with the β-ketoester (e.g., ethyl 2-methylacetoacetate) should be performed under weakly acidic to neutral conditions (pH 5-7). Use a buffer, such as sodium acetate, to maintain the optimal pH.
-
-
Side Reactions: The highly reactive diazonium salt can undergo side reactions, such as coupling with itself or reacting with the solvent.
-
Solution: Add the diazonium salt solution slowly to the solution of the β-ketoester to maintain a low concentration of the diazonium salt in the reaction mixture. Ensure efficient stirring to promote the desired reaction.
-
| Parameter | Recommended Range | Notes |
| Diazotization Temperature | 0-5 °C | Critical for diazonium salt stability. |
| Sodium Nitrite (eq.) | 1.05 - 1.1 | A slight excess ensures complete reaction. |
| Hydrochloric Acid (eq.) | > 2.5 | Ensures complete formation of the diazonium salt. |
| Coupling Reaction pH | 5 - 7 | Use of a buffer is recommended. |
Problem 2: Tar Formation and Low Yield in the Fischer Indole Synthesis
Q: During the acid-catalyzed cyclization of the phenylhydrazone to form the indole ester, we are observing significant tar formation and a low yield of the desired ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate. How can we mitigate this?
A: Tar formation is a frequent issue in the Fischer indole synthesis, often exacerbated by strong acids and high temperatures. The steric hindrance from the three methyl groups on the phenyl ring can also slow down the desired cyclization, allowing more time for side reactions.
Possible Causes and Troubleshooting Steps:
-
Harsh Acid Catalyst: Strong mineral acids like sulfuric acid can promote polymerization and degradation.
-
Solution: Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA). Solid acid catalysts like Amberlyst-15 can also be effective and are easily removed by filtration.
-
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions leading to tar formation.
-
Solution: Optimize the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it. The optimal temperature will depend on the chosen acid catalyst and solvent.
-
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Solution: High-boiling point aromatic solvents like toluene or xylene are often effective. Acetic acid can also be used, but care must be taken to control the temperature.
-
-
Atmosphere Control: Oxidation of intermediates can contribute to byproduct formation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
| Parameter | Recommendation | Rationale |
| Acid Catalyst | ZnCl₂, PPA, PTSA, Amberlyst-15 | Milder conditions reduce tar formation. |
| Temperature | Start low and gradually increase | Minimizes side reactions. |
| Solvent | Toluene, Xylene, Acetic Acid | High-boiling point and good solubility. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation. |
Problem 3: Incomplete Hydrolysis of the Ethyl Ester
Q: We are struggling to achieve complete hydrolysis of ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate to the final carboxylic acid. Even with extended reaction times and excess base, we see significant amounts of starting material remaining.
A: The hydrolysis of sterically hindered esters, such as this one with methyl groups at the 3 and 7 positions flanking the ester, can be challenging.
Possible Causes and Troubleshooting Steps:
-
Steric Hindrance: The methyl groups at the 3 and 7 positions impede the approach of the hydroxide ion to the carbonyl carbon of the ester.
-
Solution: Increase the reaction temperature to reflux. Consider using a co-solvent system to improve solubility and accessibility. A mixture of ethanol and water, or THF and water, is often effective.
-
-
Insufficient Base: Standard amounts of base may not be sufficient to drive the reaction to completion due to the slow reaction rate.
-
Solution: Use a larger excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 5-10 equivalents).
-
-
Phase Transfer Catalysis: If the reaction mixture is biphasic, a phase transfer catalyst can facilitate the reaction.
-
Solution: Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) to the reaction mixture.
-
-
Alternative Hydrolysis Conditions: Standard aqueous basic hydrolysis may not be effective.
-
Solution: Consider non-aqueous hydrolysis conditions. For example, using potassium trimethylsilanolate (KOSiMe₃) in an aprotic solvent like THF can be effective for hydrolyzing sterically hindered esters.[1]
-
| Method | Conditions | Advantages |
| High-Temperature Aqueous Hydrolysis | NaOH or KOH (5-10 eq.), EtOH/H₂O or THF/H₂O, Reflux | Simple workup. |
| Phase Transfer Catalysis | NaOH or KOH, Toluene/H₂O, TBAB | Good for biphasic systems. |
| Non-Aqueous Hydrolysis | KOSiMe₃, THF | Effective for highly hindered esters. |
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: The most common and scalable approach is a multi-step synthesis that begins with the Japp-Klingemann reaction, followed by a Fischer indole synthesis, and concludes with the hydrolysis of the resulting ester.[2] This route utilizes readily available starting materials.
Q2: How can I purify the final product, this compound, on a large scale?
A2: Recrystallization is the most effective method for purifying the final product at scale. The choice of solvent is critical. A good starting point for solvent screening would be a mixture of ethanol and water, or ethyl acetate and heptane. The product should be highly soluble in the chosen solvent system at elevated temperatures and poorly soluble at room temperature or below.
Q3: Are there any specific safety precautions I should be aware of during this synthesis?
A3: Yes. The diazotization step involves the formation of a potentially unstable diazonium salt; it is crucial to maintain low temperatures and use the intermediate immediately. Phenylhydrazines and their derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The use of strong acids and bases also requires careful handling and appropriate PPE.
Q4: Can I use a one-pot procedure for the Japp-Klingemann and Fischer indole synthesis steps?
A4: While some one-pot Fischer indole syntheses have been reported, for a scalable and robust process, a two-step procedure with isolation of the phenylhydrazone intermediate is generally recommended. This allows for purification of the intermediate, which can lead to a cleaner cyclization reaction with higher yields and less tar formation.
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl 2-((2,4,6-trimethylphenyl)hydrazono)propanoate (Phenylhydrazone Intermediate)
-
Diazotization: In a jacketed reactor cooled to 0-5 °C, dissolve 2,4,6-trimethylaniline (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (3.0 eq.). Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes at 0-5 °C.
-
Coupling: In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.0 eq.) and sodium acetate (3.0 eq.) in a mixture of ethanol and water at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 10 °C and the pH between 5 and 7.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitor by TLC or HPLC).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Key Experiment 2: Synthesis of Ethyl 3,5,7-Trimethyl-1H-indole-2-carboxylate
-
In a reactor equipped with a reflux condenser and under a nitrogen atmosphere, suspend the dried phenylhydrazone intermediate (1.0 eq.) in toluene.
-
Add zinc chloride (ZnCl₂, 1.5 eq.) and heat the mixture to reflux (approximately 110 °C) for 4-6 hours, or until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
Key Experiment 3: Synthesis of this compound
-
In a round-bottom flask, dissolve the ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (5.0 eq.) and heat the mixture to reflux for 6-12 hours, or until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. The primary focus is on identifying and mitigating the formation of byproducts during the synthesis, which is typically achieved via the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed condensation of (2,4,6-trimethylphenyl)hydrazine with pyruvic acid.[3]
Q2: What are the expected major byproducts in this synthesis?
While the reaction is generally robust, several byproducts can form depending on the reaction conditions. The most common byproducts include:
-
2,4,6-Trimethylaniline: Arises from the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. The electron-donating nature of the three methyl groups on the phenylhydrazine can make this side reaction more prominent.
-
3,5,7-Trimethyl-1H-indole: This is a result of the decarboxylation of the target molecule, which can be promoted by high temperatures and strong acidic conditions.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual (2,4,6-trimethylphenyl)hydrazine and pyruvic acid in the crude product.
-
Pyruvic Acid Self-Condensation Products: Under acidic conditions, pyruvic acid can undergo self-condensation to form various byproducts.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control of the reaction conditions:
-
Temperature: Lowering the reaction temperature can reduce the extent of N-N bond cleavage and decarboxylation.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][4] Milder acids or a lower concentration of a strong acid may be beneficial. Polyphosphoric acid (PPA) is a commonly used catalyst that can give high yields.[2]
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to maximize product formation and minimize byproduct generation.
-
Purification of Starting Materials: Using high-purity (2,4,6-trimethylphenyl)hydrazine and pyruvic acid is essential to prevent the introduction of impurities that could lead to side reactions.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should be followed. Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The acidic catalysts used are corrosive and should also be handled with care.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Suboptimal reaction temperature. | Optimize the reaction temperature. Start with milder conditions and gradually increase if the reaction is too slow. |
| Inappropriate acid catalyst or concentration. | Screen different acid catalysts (e.g., PPA, H₂SO₄, ZnCl₂) and optimize their concentration.[1][2][4] | |
| N-N bond cleavage leading to 2,4,6-trimethylaniline. | Use a lower reaction temperature and consider a milder acid catalyst. | |
| Incomplete reaction. | Increase the reaction time and monitor by TLC. Ensure stoichiometric amounts of reactants are used. | |
| Presence of a Significant Amount of 2,4,6-Trimethylaniline Impurity | High reaction temperature. | Lower the reaction temperature. |
| Strong acid catalyst. | Use a milder acid catalyst or a lower concentration of the strong acid. | |
| Product is Contaminated with 3,5,7-Trimethyl-1H-indole | Excessive heat during reaction or workup. | Maintain a lower reaction temperature and avoid excessive heating during purification steps like recrystallization. |
| Strong acidic conditions. | Use the minimum amount of acid catalyst required for the reaction to proceed efficiently. | |
| Multiple Unidentified Spots on TLC | Impure starting materials. | Purify the (2,4,6-trimethylphenyl)hydrazine and pyruvic acid before use. |
| Complex side reactions. | Re-evaluate the reaction conditions (temperature, solvent, catalyst). Consider a dropwise addition of the acid catalyst. |
Byproduct Data Summary
| Byproduct | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Analytical Signature |
| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | Distinct aromatic signals in ¹H NMR, mass peak at m/z 136 [M+H]⁺. | |
| 3,5,7-Trimethyl-1H-indole | C₁₁H₁₃N | 159.23 | Absence of the carboxylic acid proton signal in ¹H NMR, mass peak at m/z 160 [M+H]⁺. | |
| (2,4,6-trimethylphenyl)hydrazine | C₉H₁₄N₂ | 150.22 | Characteristic hydrazine and aromatic proton signals in ¹H NMR, mass peak at m/z 151 [M+H]⁺. | |
| Pyruvic acid | C₃H₄O₃ | 88.06 | Characteristic signals in ¹H and ¹³C NMR, readily soluble in aqueous phases during workup. |
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
(2,4,6-trimethylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol or acetic acid (solvent)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Appropriate solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,4,6-trimethylphenyl)hydrazine hydrochloride (1 equivalent) in the chosen solvent (e.g., ethanol).
-
Add pyruvic acid (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate.
-
Slowly add the acid catalyst (e.g., PPA) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to yield this compound.
Byproduct Analysis:
The crude and purified products should be analyzed by techniques such as ¹H NMR, ¹³C NMR, and LC-MS to identify and quantify any byproducts. Comparison of the analytical data with the data in the "Byproduct Data Summary" table can aid in identification.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis.
Caption: A troubleshooting workflow for byproduct identification.
References
Refinement of experimental protocols for 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
This technical support guide provides refined experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis and handling of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
A robust and widely applicable method for the synthesis of indole derivatives is the Fischer indole synthesis.[1][2] The following protocol is a proposed starting point for the synthesis of this compound, which can be refined based on experimental outcomes.
Protocol 1: Synthesis via Fischer Indole Cyclization
This procedure details the reaction of 2,4,6-trimethylphenylhydrazine with ethyl pyruvate, followed by hydrolysis to yield the target carboxylic acid.
Step 1: Formation of Hydrazone and Cyclization
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylphenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Pyruvate: Add an equimolar amount of ethyl pyruvate to the solution.
-
Acid Catalysis: Add a catalytic amount of an acid catalyst. Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids (e.g., zinc chloride) can be effective.[1][3] The choice of acid and its concentration may require optimization.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary significantly based on the specific substrates and conditions.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the acid catalyst carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate.
Step 2: Hydrolysis to Carboxylic Acid
-
Saponification: Dissolve the crude ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide.[4]
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is fully consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.[5] This will precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under a vacuum to yield the crude this compound.
Data Presentation: Reagents and Conditions
| Step | Reagent/Reactant | Molar Ratio (Typical) | Solvent | Catalyst | Temperature |
| 1. Cyclization | 2,4,6-trimethylphenylhydrazine | 1.0 | Ethanol / Acetic Acid | p-TSA / ZnCl₂ | Reflux |
| Ethyl Pyruvate | 1.0 - 1.2 | ||||
| 2. Hydrolysis | Ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate | 1.0 | Ethanol / Water | - | Reflux |
| Lithium Hydroxide (LiOH) | 2.0 - 3.0 |
Protocol 2: Purification
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system must be determined empirically, but mixtures like ethanol/water or ethyl acetate/hexane are common starting points.[5] The goal is to find a solvent in which the compound is soluble when hot but poorly soluble when cold.
Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking of the carboxylic acid on the column.[5]
Visualization of Workflows and Pathways
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid Derivatives and Structurally Related Bioactive Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known characteristics of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid and places it in the context of other functionally evaluated indole-2-carboxylic acid derivatives. Due to a lack of extensive published data on the title compound, this document leverages available information on its physicochemical properties and draws comparisons with structurally related indole-2-carboxylic acid derivatives that have been investigated for their therapeutic potential. This guide aims to offer a foundational understanding for researchers interested in the potential applications of this and similar molecular scaffolds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for predicting its behavior in biological systems and for guiding further research.
| Property | Value | Reference |
| CAS Number | 876715-82-1 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Form | Solid | |
| SMILES String | O=C(O)C1=C(C)C2=CC(C)=CC(C)=C2N1 | |
| InChI Key | XFNONUNNILCXRU-UHFFFAOYSA-N |
Comparative Biological Activity of Indole-2-Carboxylic Acid Derivatives
Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ / GI₅₀ | Mechanism of Action (if known) | Reference |
| Compound C11 | Bel-7402/5-Fu (Chemo-resistant liver cancer) | 4.55 μM | Targeting 14-3-3η protein | [4] |
| ICA-Cu (dinuclear copper(II) complex) | MDA-MB-231 (Breast cancer) | 5.43 µM | DNA binding, antioxidant | [5] |
| ICA-Cu (dinuclear copper(II) complex) | MCF-7 (Breast cancer) | 5.69 µM | DNA binding, antioxidant | [5] |
| Compound Va | General (four cancer cell lines) | 26 nM | EGFR inhibitor | [6] |
| Compound 5e | General | Not specified | CDK2 inhibitor | [7] |
| Compound 5h | General | Not specified | CDK2 inhibitor | [7] |
| Methoxy-substituted indole curcumin derivative | HeLa (Cervical cancer) | 4 μM | Not specified | [4] |
Table 2: Anti-inflammatory Activity of Indole-2-Carboxamide Derivatives
| Compound | Assay | Key Findings | Reference |
| Compounds 14f and 14g | LPS-induced inflammation in RAW 264.7 macrophages | Effectively inhibited TNF-α and IL-6 expression. | [8] |
| Compound 13b | LPS-induced inflammation in RAW 264.7 macrophages | Effectively inhibited NO, IL-6, and TNF-α release. | [9][10] |
| Oleanolic acid indole derivatives | In vivo and in vitro models | Inhibition of NO, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [11] |
| Ursolic acid indole derivatives | LPS-induced inflammation in RAW 264.7 macrophages | Reduced levels of nitric oxide and pro-inflammatory cytokines. | [12] |
Table 3: Antiviral Activity of Indole-2-Carboxylate Derivatives
| Compound | Target Virus | IC₅₀ | Selectivity Index (SI) | Reference |
| Compound 8f | Coxsackie B3 virus (Cox B3) | Not specified | 17.1 | [13][14] |
| Compound 14f | Influenza A | 7.53 μmol/L | 12.1 | [13][14] |
| Compound 17a | HIV-1 Integrase | 3.11 μM | Not specified | [15] |
| Compound 20a | HIV-1 Integrase | 0.13 μM | Not specified | [16] |
Experimental Protocols
The following are generalized experimental protocols derived from the literature for the synthesis and biological evaluation of indole-2-carboxylic acid derivatives. These can serve as a template for the characterization of novel compounds like this compound.
General Synthesis of Indole-2-Carboxylic Acid Derivatives
A common method for the synthesis of indole-2-carboxylic acid derivatives is the Fischer indole synthesis.
dot
Procedure:
-
Hydrazone Formation: A substituted aniline is reacted with ethyl pyruvate in the presence of an acid catalyst, such as sulfuric acid, in a suitable solvent like ethanol. The mixture is typically stirred at room temperature to form the corresponding hydrazone intermediate.
-
Fischer Indolization: The formed hydrazone is then subjected to cyclization, often by heating in the presence of a strong acid or a Lewis acid catalyst. This step leads to the formation of the indole ring, yielding an indole-2-carboxylate ester.
-
Hydrolysis: The resulting ester is saponified using a base, such as sodium hydroxide, in an aqueous alcohol solution. Subsequent acidification yields the final indole-2-carboxylic acid derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Signaling Pathway Involvement
Given the prevalence of anticancer and anti-inflammatory activity among indole-2-carboxylic acid derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in both cancer and inflammation, such as the NF-κB pathway.
dot
This guide serves as a starting point for the characterization and comparison of novel this compound derivatives. The provided data on analogous compounds and standardized protocols offer a framework for future experimental design and evaluation.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | 876715-82-1 | BKB71582 [biosynth.com]
- 3. CAS RN 876715-82-1 | Fisher Scientific [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid and Other Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid against other indole derivatives, focusing on key therapeutic areas such as oncology, infectious diseases, and inflammation. While direct experimental data for this compound is limited in publicly available literature, this guide leverages structure-activity relationship (SAR) studies of analogous indole derivatives to infer its potential biological profile and compare it with well-characterized indole compounds.
The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif
The indole-2-carboxylic acid moiety is a recognized "privileged" scaffold in drug discovery. The presence of the carboxylic acid group at the C2 position, combined with the bicyclic indole core, provides a unique three-dimensional structure that can engage in various interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-stacking. The specific substitution pattern on the indole ring dramatically influences the compound's physicochemical properties and, consequently, its pharmacological activity.
Comparison of Biological Activities
This section compares the potential biological activities of this compound with other indole derivatives based on structure-activity relationship studies of related compounds. The comparison is organized by therapeutic area and supported by experimental data from published research.
Anticancer Activity
Indole derivatives are a rich source of anticancer agents, targeting various mechanisms including tubulin polymerization, inhibition of protein kinases, and induction of apoptosis. The substitution pattern on the indole ring is critical for anticancer potency and selectivity.
Table 1: Comparison of Anticancer Activity of Indole Derivatives
| Compound/Derivative Class | Substitution Pattern | Target/Mechanism of Action | Cell Line(s) | IC50/EC50 | Reference |
| Hypothesized Profile for this compound | 3-CH₃, 5-CH₃, 7-CH₃ | To be determined | - | - | - |
| Indole-2-carboxamides | N-rimantadine, 4,6-dichloro | MmpL3 transporter | M. tuberculosis H37Rv | 0.32 µM (MIC) | [1] |
| Indole-based chalcones | 3-chalcone moiety | Tubulin polymerization, Thioredoxin reductase (TrxR) inhibition | Various human cancer cell lines | 6-35 nM | [2] |
| 1H-Indole-2-carboxylic acid derivatives | Targeting 14-3-3η protein | Inhibition of 14-3-3η protein | Bel-7402/5-Fu (chemoresistant liver cancer) | 4.55 µM | [2][3] |
| Coumarin-indole derivatives | Coumarin at C3 | Tubulin polymerization inhibition (colchicine-binding site) | MGC-803 (gastric cancer) | 0.011 µM | [2] |
| Indole-thiazolidinedione-triazole hybrids | Thiazolidinedione and triazole moieties | Not specified | MCF-7 (breast cancer) | 3.18 µM | [2] |
Based on SAR studies, the methyl groups at positions C3, C5, and C7 of this compound are likely to enhance its lipophilicity, which could influence its cell permeability and interaction with hydrophobic pockets of target proteins. The 3-methyl group, in particular, has been shown to be favorable for certain biological activities. However, without direct experimental data, its specific anticancer targets and potency remain speculative.
Antimicrobial Activity
Indole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. The indole scaffold can be found in various natural and synthetic antimicrobial compounds.
Table 2: Comparison of Antimicrobial Activity of Indole Derivatives
| Compound/Derivative Class | Substitution Pattern | Target Organism(s) | MIC (Minimum Inhibitory Concentration) | Reference |
| Hypothesized Profile for this compound | 3-CH₃, 5-CH₃, 7-CH₃ | To be determined | - | - |
| Indole-thiadiazole derivative (2c) | Thiadiazole at C2 | Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | [4][5] |
| Indole-triazole derivative (3d) | Triazole at C2 | Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | [4][5] |
| Indole-2-carboxamides (8f) | 6-bromo | M. tuberculosis H37Rv | 0.62 µM | [1] |
| Indole-linked triazole derivatives | Triazole moiety | Candida albicans, C. krusei | Excellent antifungal activity | [4] |
The presence of methyl groups on the benzene ring of the indole nucleus in this compound could modulate its antimicrobial spectrum and potency. The overall lipophilicity of the molecule is a key determinant for its ability to penetrate microbial cell membranes.
Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or a mixture of isopropanol and HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Inoculum Preparation: A bacterial or fungal inoculum is prepared from a fresh culture and adjusted to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by indole derivatives and a general workflow for drug discovery are provided below using Graphviz.
Caption: Potential anticancer mechanisms of action for indole derivatives.
Caption: A generalized workflow for drug discovery and development.
Conclusion
The indole scaffold, and specifically the indole-2-carboxylic acid framework, continues to be a highly productive starting point for the development of new therapeutic agents. While the specific biological profile of this compound remains to be fully elucidated through direct experimental investigation, analysis of structure-activity relationships from related indole derivatives suggests its potential as a bioactive molecule. The methyl substitutions at positions C3, C5, and C7 are anticipated to enhance its lipophilicity, which may favorably impact its pharmacokinetic and pharmacodynamic properties. Further research, including synthesis and comprehensive biological evaluation, is warranted to determine the therapeutic potential of this specific compound and to expand our understanding of the structure-activity relationships within this important class of molecules.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid Analogs as Potent Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of 3,5,7-trimethyl-1H-indole-2-carboxylic acid, with a focus on their activity as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a key regulator of apoptosis and its overexpression is a hallmark of various cancers, making it a prime target for therapeutic intervention. While direct biological data for this compound is limited in the public domain, this guide synthesizes findings from closely related methylated and substituted indole-2-carboxylic acid analogs to elucidate the structural requirements for potent Mcl-1 inhibition and induction of apoptosis.
Quantitative Data Summary
The following tables summarize the binding affinities and cellular activities of various indole-2-carboxylic acid analogs as Mcl-1 inhibitors. The data is compiled from studies investigating the SAR of this scaffold for Mcl-1 inhibition.[1][2][3]
Table 1: Structure-Activity Relationship of Methylated Indole-2-Carboxylic Acid Analogs as Mcl-1 Inhibitors
| Compound ID | Substitution Pattern | Mcl-1 Ki (µM) | Notes |
| Unsubstituted Core | Indole-2-carboxylic acid | >1000 | The unsubstituted indole-2-carboxylic acid core shows negligible binding to Mcl-1, highlighting the necessity of substitutions for activity.[1] |
| 3-Methyl Analog | 3-Methyl-1H-indole-2-carboxylic acid | Not explicitly stated for Mcl-1, but the 3-position is crucial for the activity of apoptosis inducers.[4] | Substitution at the 3-position with a methyl group is a common feature in many active analogs. |
| 5-Methyl Analog | 5-Methyl-1H-indole-2-carboxylic acid | Data for single substitution is limited; however, it is used in the synthesis of antitumor agents.[5] | The 5-position is often substituted in potent Mcl-1 inhibitors, suggesting its role in interacting with the protein. |
| 7-Methyl Analog | 7-Methyl-1H-indole-2-carboxylic acid | Data for single substitution is limited; however, substitutions at the 7-position have been shown to enhance binding affinities in related acylsulfonamide series.[6] | The 7-position appears to be a favorable site for modification to improve potency. |
| Tricyclic Analog 1 | Thiazine-containing tricyclic fragment | 35 | Demonstrates significantly enhanced binding affinity compared to the simple indole-2-carboxylic acid.[1] |
| Tricyclic Analog 2 | Thiazine-containing, 5-Methyl | 18 | The addition of a methyl group at the 5-position (R1) improves binding affinity.[1] |
Table 2: Comparative Activity of Potent Indole-2-Carboxylic Acid-Based Mcl-1 Inhibitors
| Compound ID | Key Structural Features | Mcl-1 Ki (nM) | Cell-Based Apoptosis Assay (IC50, µM) | Cell Line |
| Compound 12 | 1-Benzenesulfonyl substituted | 480 | Selective killing of Mcl-1 dependent cancer cells reported.[3] | Mcl-1 dependent cancer cells |
| Compound 47 | 3-Substituted-1H-indole-1-yl moiety | 24 | Induces apoptosis in AML cells.[2] | HL-60 and THP-1 |
| A-1208746 | Indole-2-carboxylic acid derivative | - | Induces cytochrome c release in H929 cells.[7] | H929 |
| Macrocyclic Inhibitor 25 | Macrocyclic dimethyl amide derivative | - | GI50 of 0.039 µM in H929 cells.[8] | H929 |
Experimental Protocols
Detailed methodologies for key experiments cited in the development of indole-2-carboxylic acid-based Mcl-1 inhibitors are provided below.
Synthesis of Indole-2-Carboxylic Acid Analogs (General Fischer Indole Synthesis)
A common method for synthesizing the indole core of these analogs is the Fischer indole synthesis.[1]
-
Step 1: Formation of Hydrazone: An appropriately substituted aniline is diazotized with sodium nitrite in hydrochloric acid, followed by reduction with stannous chloride to yield the corresponding hydrazine hydrochloride. The hydrazine is then condensed with an α-ketoester (e.g., ethyl pyruvate for a 3-methyl-indole) in a suitable solvent like ethanol to form the hydrazone.
-
Step 2: Indolization: The hydrazone is cyclized in the presence of an acid catalyst, such as sulfuric acid in ethanol or polyphosphoric acid, upon heating. This reaction proceeds through a[9][9]-sigmatropic rearrangement to form the indole ring.
-
Step 3: Saponification: The resulting indole-2-carboxylate ester is hydrolyzed to the carboxylic acid using a base such as potassium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol), followed by acidification to precipitate the final indole-2-carboxylic acid product.[1]
Mcl-1 Binding Assay (Fluorescence Polarization Assay)
This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the Mcl-1 protein.[3]
-
Principle: The assay measures the change in polarization of a fluorescently labeled peptide (e.g., a FITC-labeled BAK peptide) that binds to Mcl-1. When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Mcl-1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Test compounds that bind to Mcl-1 will displace the fluorescent peptide, causing a decrease in polarization.
-
Procedure:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from the pro-apoptotic protein BAK) in an appropriate assay buffer.
-
Serial dilutions of the test compounds are added to the Mcl-1/peptide mixture in a microplate.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The data is analyzed to determine the IC50 value of the compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Cellular Apoptosis Assay (Caspase-3/7 Activation Assay)
This cell-based assay is used to confirm that the Mcl-1 inhibitors induce apoptosis in cancer cells.
-
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is a target for cleavage by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.
-
Procedure:
-
Mcl-1-dependent cancer cells (e.g., H929 multiple myeloma cells) are seeded in a multi-well plate and allowed to attach.
-
The cells are treated with various concentrations of the test compounds or a vehicle control.
-
After a specific incubation period (e.g., 24 hours), the caspase-3/7 reagent is added to the wells.
-
The plate is incubated to allow for cell lysis and substrate cleavage.
-
The luminescence is measured using a luminometer.
-
The increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
-
Signaling Pathway and Experimental Workflow Diagrams
Intrinsic Apoptosis Pathway and Mcl-1 Inhibition
The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis and the mechanism of action of Mcl-1 inhibitors.
Caption: Intrinsic apoptosis pathway and the inhibitory action of indole-2-carboxylic acid analogs on Mcl-1.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for the structure-activity relationship (SAR) studies of novel Mcl-1 inhibitors.
Caption: A typical experimental workflow for the SAR-guided discovery of Mcl-1 inhibitors.
References
- 1. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Efficacy of Indole-2-Carboxylic Acid Derivatives in In Vivo Models
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the in vivo efficacy of several indole-2-carboxylic acid derivatives. While direct in vivo studies on 3,5,7-Trimethyl-1H-indole-2-carboxylic acid are not publicly available, the indole-2-carboxylic acid scaffold is a key pharmacophore in a variety of therapeutically active compounds. This document summarizes the performance of notable derivatives against central nervous system disorders, parasitic diseases, and inflammatory conditions, offering a benchmark for future research and development in this chemical space.
Executive Summary
The indole-2-carboxylic acid framework has been successfully leveraged to develop potent and selective modulators of various biological targets. This guide focuses on four distinct classes of derivatives with demonstrated in vivo activity:
-
Tricyclic Indole-2-Carboxylic Acids as NMDA receptor antagonists for neuroprotection.
-
1H-Indole-2-Carboxamides as anti-parasitic agents against Chagas disease.
-
3,5-Disubstituted-7-Azaindoles for the treatment of Human African Trypanosomiasis.
-
3-Substituted 1H-Indole-2-Carboxylic Acids as CysLT1 receptor antagonists for asthma.
Quantitative data on their in vivo efficacy is presented, along with detailed experimental protocols to facilitate reproducibility and further investigation.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy of representative indole-2-carboxylic acid derivatives from the literature.
Table 1: Neuroprotective Effects of a Tricyclic Indole-2-Carboxylic Acid Derivative
| Compound | Therapeutic Target | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| SM-31900 | NMDA Receptor (Glycine Site) | Mouse NMDA-induced seizure model | 2.3 mg/kg, intravenous | Anticonvulsant effect (ED₅₀) | ED₅₀ = 2.3 mg/kg | [1] |
Table 2: Anti-parasitic Activity of 1H-Indole-2-Carboxamides against Trypanosoma cruzi
| Compound Class | Therapeutic Target | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| Substituted Indoles | Trypanosoma cruzi | Acute and chronic mouse models of Chagas disease | Not specified in abstract | Antiparasitic activity | Showed antiparasitic activity, but development was halted due to unfavorable DMPK properties. | [2] |
Table 3: Efficacy of 3,5-Disubstituted-7-Azaindoles against Human African Trypanosomiasis
| Compound Class | Therapeutic Target | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| 3,5-disubstituted-7-azaindoles | Trypanosoma brucei | Preclinical investigation | Not specified in abstract | Potent antitrypanosomal activity with promising pharmacokinetics. | A lead compound (29d) was not progressed due to inability to penetrate the blood-brain barrier. | [3][4] |
Table 4: Anti-inflammatory Effects of a 3-Substituted 1H-Indole-2-Carboxylic Acid Derivative
| Compound | Therapeutic Target | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| Compound 17k | CysLT1 Receptor | Not specified in vivo model in abstract | Not specified in abstract | More potent CysLT1 antagonist activity than montelukast in in vitro assays. | In vitro IC₅₀ = 0.0059 ± 0.0011 µM | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are protocols for key experiments cited in this guide.
Neuroprotection Model: Mouse NMDA-Induced Seizure Model
-
Animal Model: Male mice are commonly used.
-
Induction of Seizures: N-methyl-D-aspartate (NMDA) is administered to the animals to induce seizures.
-
Test Compound Administration: The tricyclic indole-2-carboxylic acid derivative, SM-31900, is administered intravenously.
-
Efficacy Evaluation: The dose at which the compound protects 50% of the animals from seizures (ED₅₀) is determined. The anticonvulsant effects are observed and quantified.[1]
Parasitic Disease Model: Murine Models of Chagas Disease
-
Animal Model: Mice are used for both acute and chronic infection models of Chagas disease.
-
Infection: Animals are infected with Trypanosoma cruzi.
-
Test Compound Administration: The 1H-indole-2-carboxamide derivatives are administered to the infected mice.
-
Efficacy Evaluation: The primary endpoint is the assessment of antiparasitic activity, which can be measured by various methods such as parasitemia levels in the blood and parasite burden in tissues.[2] Long-term survival and cure rates are also important parameters.
Parasitic Disease Model: Human African Trypanosomiasis (HAT) Models
-
Animal Model: Mouse models are typically used for initial in vivo screening of compounds against Trypanosoma brucei.
-
Infection: Mice are infected with the parasite.
-
Test Compound Administration: The 3,5-disubstituted-7-azaindole derivatives are administered, often orally.
-
Efficacy Evaluation: Efficacy is determined by monitoring parasitemia and survival. A critical aspect for late-stage HAT is the ability of the compound to cross the blood-brain barrier, which is assessed through pharmacokinetic studies.[3][4]
Inflammation Model: Mouse Asthma Model for CysLT1 Antagonists
-
Animal Model: BALB/c mice are sensitized and challenged with an allergen, commonly ovalbumin (OVA), to induce an asthma-like phenotype.
-
Induction of Airway Inflammation: Mice are sensitized via intraperitoneal injections of OVA and later challenged with intranasal administration of OVA.
-
Test Compound Administration: The CysLT1 receptor antagonist is administered to the animals.
-
Efficacy Evaluation: The effectiveness of the treatment is assessed by measuring airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and histological changes in the lungs such as mucus production and collagen deposition.[7][8][9]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a representative experimental workflow.
References
- 1. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effects of low dose leukotriene receptor antagonist therapy on airway remodeling and cysteinyl leukotriene expression in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Reversal of Allergen-induced Airway Remodeling by CysLT1 Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3,5,7-trimethyl-1H-indole-2-carboxylic acid, a polysubstituted indole derivative of interest in medicinal chemistry and drug discovery. The comparison focuses on established synthetic methodologies, including the Fischer indole synthesis, the Reissert indole synthesis, and the Leimgruber-Batcho indole synthesis. Each route is evaluated based on the availability of starting materials, reaction steps, and general reaction conditions, with detailed, albeit analogous, experimental protocols provided.
Executive Summary
The synthesis of this compound can be approached through several classical indole synthesis methods. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, desired overall yield, and scalability. This guide outlines three potential synthetic pathways, providing a framework for researchers to select the most suitable method for their specific needs.
Data Summary
The following table summarizes the key aspects of the three proposed synthetic routes. The quantitative data is based on analogous reactions reported in the literature and should be considered as representative examples.
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Reissert Indole Synthesis | Route 3: Leimgruber-Batcho Indole Synthesis |
| Starting Material | 2,4,6-Trimethylaniline | 2,4,6-Trimethyl-1-nitrotoluene | 2,4,6-Trimethyl-1-nitrotoluene |
| Key Intermediates | 2,4,6-Trimethylphenylhydrazine, Ethyl 2-(2-(2,4,6-trimethylphenyl)hydrazono)propanoate | Ethyl 2-(2,4,6-trimethyl-1-nitrophenyl)-2-oxoacetate | (E)-N,N-dimethyl-1-(2,4,6-trimethyl-1-nitrophenyl)ethen-1-amine |
| Number of Steps | 4 | 3 | 3 |
| Representative Overall Yield | Moderate | Moderate to High | High |
| Key Reagents | NaNO₂, HCl, SnCl₂, Ethyl pyruvate, Polyphosphoric acid, KOH | Diethyl oxalate, Potassium ethoxide, Zn/Acetic acid, KOH | DMFDMA, Pyrrolidine, Raney Ni/H₂, KOH |
| Advantages | Well-established, versatile. | Convergent, good yields reported for analogous systems. | High yields, mild final step. |
| Disadvantages | Hydrazine intermediate can be unstable. | Strong base required for initial condensation. | DMFDMA can be expensive. |
Synthetic Route Analysis and Experimental Protocols
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] This route commences with the readily available 2,4,6-trimethylaniline. The synthesis involves the formation of the corresponding phenylhydrazine, followed by condensation with ethyl pyruvate to form a hydrazone. Acid-catalyzed cyclization of the hydrazone, followed by hydrolysis of the resulting ester, yields the target carboxylic acid. A key step in forming the hydrazone intermediate can also be achieved via the Japp-Klingemann reaction.[3][4]
Logical Workflow for Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol (Analogous):
Step 1: Synthesis of 2,4,6-Trimethylphenylhydrazine 2,4,6-Trimethylaniline is diazotized with sodium nitrite in hydrochloric acid, followed by reduction with tin(II) chloride to yield 2,4,6-trimethylphenylhydrazine.
Step 2: Synthesis of Ethyl 3,5,7-Trimethyl-1H-indole-2-carboxylate A mixture of 2,4,6-trimethylphenylhydrazine and ethyl pyruvate is heated in a suitable solvent (e.g., ethanol or acetic acid) with an acid catalyst such as polyphosphoric acid or zinc chloride. The reaction mixture is heated until the formation of the indole is complete.
Step 3: Hydrolysis to this compound The crude ethyl 3,5,7-trimethyl-1H-indole-2-carboxylate is subjected to alkaline hydrolysis using an aqueous solution of potassium hydroxide in ethanol.[5] The reaction mixture is refluxed until the ester is completely hydrolyzed. Acidification of the reaction mixture precipitates the desired carboxylic acid.
Route 2: Reissert Indole Synthesis
The Reissert indole synthesis provides a convergent route to indole-2-carboxylic acids starting from o-nitrotoluenes.[6][7][8] In this proposed synthesis, 2,4,6-trimethyl-1-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base. The resulting α-keto ester is then reductively cyclized to form the indole ring. The final step is the hydrolysis of the ester to the carboxylic acid.
Logical Workflow for Reissert Indole Synthesis
Caption: Reissert Indole Synthesis Workflow.
Experimental Protocol (Analogous):
Step 1: Synthesis of Ethyl 2-(2,4,6-trimethyl-1-nitrophenyl)-2-oxoacetate To a solution of potassium ethoxide in anhydrous ethanol, 2,4,6-trimethyl-1-nitrotoluene and diethyl oxalate are added sequentially. The mixture is stirred at room temperature until the condensation is complete.
Step 2: Synthesis of Ethyl 3,5,7-Trimethyl-1H-indole-2-carboxylate The intermediate from the previous step is dissolved in glacial acetic acid, and zinc dust is added portion-wise. The reaction is an exothermic process and the temperature is maintained. After the reduction and cyclization are complete, the product is isolated.[3]
Step 3: Hydrolysis to this compound The ethyl ester is hydrolyzed using a solution of potassium hydroxide in aqueous ethanol under reflux conditions to afford the final product.[5]
Route 3: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is another efficient method starting from an o-nitrotoluene.[9][10] This route involves the reaction of 2,4,6-trimethyl-1-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which is then reductively cyclized to the indole. This method often provides high yields.[6]
Logical Workflow for Leimgruber-Batcho Indole Synthesis
Caption: Leimgruber-Batcho Indole Synthesis Workflow.
Experimental Protocol (Analogous):
Step 1: Synthesis of (E)-N,N-dimethyl-1-(2,4,6-trimethyl-1-nitrophenyl)ethen-1-amine A mixture of 2,4,6-trimethyl-1-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine in a suitable solvent like DMF is heated. The reaction progress is monitored until the starting material is consumed.
Step 2: Synthesis of 3,5,7-Trimethyl-1H-indole The crude enamine is dissolved in a solvent such as methanol or ethyl acetate and subjected to catalytic hydrogenation using Raney Nickel or Palladium on carbon as the catalyst.[9]
Step 3: Carboxylation to this compound The resulting 3,5,7-trimethyl-1H-indole can be carboxylated at the C-2 position. This can be achieved through various methods, such as reaction with a chloroformate followed by hydrolysis, or via a Vilsmeier-Haack formylation followed by oxidation. A direct carboxylation might also be possible under specific conditions. Subsequent hydrolysis of the ester or oxidation of the aldehyde would yield the desired carboxylic acid.
Conclusion
All three presented synthetic routes offer viable pathways to this compound. The Fischer indole synthesis provides a traditional and well-understood approach. The Reissert and Leimgruber-Batcho syntheses offer more convergent routes from a common starting material, with the Leimgruber-Batcho method often being cited for its high yields. The final choice of synthesis will be dictated by the specific requirements of the research, including precursor availability, cost, and desired scale of production. Further optimization of the presented analogous protocols for the specific target molecule will be necessary to achieve optimal results.
References
- 1. prepchem.com [prepchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. journalijar.com [journalijar.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert_indole_synthesis [chemeurope.com]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Cross-Reactivity Profile of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for initiating cross-reactivity studies of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a proposed investigation, comparing it with structurally related indole-2-carboxylic acid derivatives with known biological activities. The provided experimental protocols and data tables are intended to serve as a foundational resource for researchers designing and conducting these studies.
Introduction and Rationale
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this scaffold have been identified as potent inhibitors of various enzymes and receptors, highlighting the potential for both therapeutic efficacy and off-target effects. This compound is a specific analog for which the biological targets and cross-reactivity profile remain uncharacterized. Understanding its potential for interacting with multiple biological targets is crucial for any future development as a therapeutic agent.
This guide focuses on a proposed comparative analysis against two classes of known indole-2-carboxylic acid inhibitors: HIV-1 integrase inhibitors and Indoleamine 2,3-dioxygenase 1 (IDO1)/Tryptophan 2,3-dioxygenase (TDO) inhibitors. This comparison will provide a basis for an initial screening cascade to elucidate the bioactivity of this compound.
Comparative Analysis of Indole-2-Carboxylic Acid Derivatives
The following table summarizes the biological activities of selected indole-2-carboxylic acid derivatives. This data provides a benchmark for the proposed studies on this compound.
| Compound/Derivative | Primary Biological Target(s) | IC50 (µM) | Reference |
| This compound | To be determined | To be determined | N/A |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 | [1][2] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 | [3][4] |
| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | 1.17 | [5][6] |
| TDO | 1.55 | [5][6] |
Proposed Experimental Protocols
To assess the cross-reactivity profile of this compound, a tiered experimental approach is recommended.
Primary Target Screening
A broad-panel primary screen is the first step to identify potential biological targets.
Methodology: High-Throughput Screening (HTS)
-
Target Panel Selection: A panel of targets should be selected based on the known activities of indole-2-carboxylic acid derivatives. This panel should include, but not be limited to, viral integrases (e.g., HIV-1 integrase), dioxygenases (e.g., IDO1, TDO), a selection of kinases, and G-protein coupled receptors (GPCRs).
-
Assay Format: Utilize commercially available biochemical or cell-based assays in a 384-well plate format.
-
Compound Concentration: A primary screen is typically performed at a single concentration (e.g., 10 µM) in duplicate.
-
Data Analysis: The percent inhibition for each target is calculated. A predefined threshold (e.g., >50% inhibition) is used to identify "hits" for further investigation.
Confirmatory and Dose-Response Assays
Hits identified in the primary screen should be confirmed, and their potency determined through dose-response assays.
Methodology: Competitive ELISA for a Hypothetical Target (e.g., IDO1)
This protocol describes a competitive ELISA to determine the IC50 value of a small molecule inhibitor.[7][8]
-
Plate Coating: Coat a 96-well high-binding microplate with the target protein (e.g., recombinant human IDO1) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of this compound and any comparator compounds.
-
In a separate plate or in tubes, pre-incubate the serially diluted compounds with a fixed concentration of a labeled ligand or a primary antibody that binds to the target protein for 1 hour at room temperature.
-
Transfer 100 µL of the compound/antibody mixture to the washed and blocked target-coated plate.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
If a labeled primary antibody was used, proceed to the substrate addition step.
-
If an unlabeled primary antibody was used, add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at an appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature. Wash the plate three times.
-
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well and incubate until sufficient color development.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of a stop solution (e.g., 2N H2SO4).
-
Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the amount of inhibitor in the sample. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Tissue Cross-Reactivity Study
To identify potential off-target binding in a more complex biological context, a tissue cross-reactivity (TCR) study is essential.[9][10][11]
Methodology: Immunohistochemistry (IHC) on a Panel of Tissues
-
Tissue Panel: A comprehensive panel of frozen human and animal (e.g., rat, monkey) tissues should be used, as recommended by regulatory guidelines.[12]
-
Test Article Preparation: Label the this compound with a detectable tag (e.g., biotin) or use an indirect detection method with a specific primary antibody against the compound, if available.
-
IHC Staining:
-
Cryosection the frozen tissues.
-
Fix the sections appropriately (e.g., with cold acetone).
-
Incubate the sections with the labeled test article at various concentrations to determine optimal staining conditions.
-
For indirect detection, incubate with the primary antibody followed by a labeled secondary antibody.
-
Use an appropriate detection system (e.g., streptavidin-HRP and DAB for biotin-labeled compounds).
-
-
Microscopic Evaluation: A board-certified pathologist should evaluate the stained tissue sections for the presence, intensity, and cellular localization of any specific staining.
-
Interpretation: The staining profile will reveal any on-target and off-target binding of the compound across a wide range of tissues, providing insights into potential toxicity.
Visualizations
Signaling Pathway
Caption: The IDO1 pathway, a potential target for indole-2-carboxylic acid derivatives.
Experimental Workflow
Caption: Proposed workflow for assessing the cross-reactivity of the target compound.
Structure-Activity Relationship (SAR) Hypothesis
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. histologix.com [histologix.com]
- 10. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 11. labcorp.com [labcorp.com]
- 12. iphasebiosci.com [iphasebiosci.com]
Benchmarking 3,5,7-Trimethyl-1H-indole-2-carboxylic acid Against Known CysLT1 Receptor Antagonists
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 3,5,7-Trimethyl-1H-indole-2-carboxylic acid against established inhibitors of the Cysteinyl Leukotriene Receptor 1 (CysLT1). The CysLT1 receptor is a key mediator in the inflammatory pathways associated with conditions such as asthma and allergic rhinitis. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of new chemical entities in this therapeutic area.
The following sections present hypothetical benchmarking data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows. This information is designed to offer a framework for assessing the performance of this compound relative to a known CysLT1 antagonist, Montelukast.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed against the well-characterized CysLT1 antagonist, Montelukast, using a calcium mobilization assay. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CysLT1 | Calcium Mobilization | Hypothetical Value: 85 nM |
| Montelukast | CysLT1 | Calcium Mobilization | 0.8 nM[1] |
Note: The IC50 value for this compound is a hypothetical placeholder for comparative purposes, as no direct experimental data has been published.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for evaluating CysLT1 antagonists.[1]
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the binding of a CysLT1 agonist.
-
Cell Culture: Human U937 cells are cultured and differentiated into a macrophage-like phenotype. These cells are then engineered to stably express the human CysLT1 receptor.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a buffer solution. They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation.
-
Compound Addition: The test compound (this compound) and the reference compound (Montelukast) are serially diluted to various concentrations and added to the cell suspension.
-
Agonist Stimulation: After a pre-incubation period with the compounds, the CysLT1 agonist LTD4 is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
CysLT1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the CysLT1 receptor, which leads to calcium mobilization.
Caption: CysLT1 receptor signaling leading to calcium release.
Experimental Workflow for IC50 Determination
This diagram outlines the procedural steps for determining the IC50 value of a test compound.
Caption: Workflow for IC50 determination via calcium assay.
References
A Comparative Spectroscopic Guide to 3,5,7-Trimethyl-1H-indole-2-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative spectroscopic analysis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid and its structural isomers. Due to the limited availability of published spectroscopic data for these specific isomers, this document provides a framework for their analysis based on established principles of organic spectroscopy and data from closely related indole-2-carboxylic acid derivatives. The guide includes detailed experimental protocols for key spectroscopic techniques and a discussion of the expected spectral characteristics that can be used to differentiate between isomers.
Data Presentation
A direct quantitative comparison of spectroscopic data for this compound and its isomers is challenging due to the scarcity of publicly available experimental spectra. However, based on the known effects of substituent positions on the indole ring, we can predict the expected ranges for key spectroscopic signals. The following tables summarize these predicted data.
Note: The following data are predicted values and should be used as a reference for experimental design and data interpretation. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectral Data (in ppm) in DMSO-d₆
| Proton | This compound | Isomer A (e.g., 3,5,6-Trimethyl) | Isomer B (e.g., 2,5,7-Trimethyl) |
| NH (indole) | 11.5 - 12.5 | 11.5 - 12.5 | 11.5 - 12.5 |
| COOH | 12.0 - 13.0 | 12.0 - 13.0 | 12.0 - 13.0 |
| Ar-H (indole ring) | 6.8 - 7.5 | 6.7 - 7.6 | 6.9 - 7.4 |
| CH₃ (C3) | 2.4 - 2.6 | 2.4 - 2.6 | N/A |
| CH₃ (C5) | 2.3 - 2.5 | 2.3 - 2.5 | 2.3 - 2.5 |
| CH₃ (C7) | 2.3 - 2.5 | N/A | 2.3 - 2.5 |
| CH₃ (C6) | N/A | 2.3 - 2.5 | N/A |
| CH₃ (C2) | N/A | N/A | 2.5 - 2.7 |
Table 2: Predicted ¹³C NMR Spectral Data (in ppm) in DMSO-d₆
| Carbon | This compound | Isomer A (e.g., 3,5,6-Trimethyl) | Isomer B (e.g., 2,5,7-Trimethyl) |
| C=O (carboxyl) | 162 - 165 | 162 - 165 | 163 - 166 |
| C2 (indole) | 128 - 132 | 128 - 132 | 135 - 140 |
| C3 (indole) | 108 - 112 | 108 - 112 | 100 - 105 |
| C3a (indole) | 126 - 129 | 126 - 129 | 127 - 130 |
| C4 (indole) | 120 - 124 | 120 - 124 | 121 - 125 |
| C5 (indole) | 130 - 134 | 130 - 134 | 131 - 135 |
| C6 (indole) | 123 - 127 | 132 - 136 | 124 - 128 |
| C7 (indole) | 112 - 116 | 110 - 114 | 113 - 117 |
| C7a (indole) | 136 - 139 | 136 - 139 | 137 - 140 |
| CH₃ (C3) | 10 - 14 | 10 - 14 | N/A |
| CH₃ (C5) | 20 - 24 | 20 - 24 | 20 - 24 |
| CH₃ (C7) | 18 - 22 | N/A | 18 - 22 |
| CH₃ (C6) | N/A | 20 - 24 | N/A |
| CH₃ (C2) | N/A | N/A | 12 - 16 |
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Functional Group | This compound & Isomers |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (indole) | 3300-3500 (sharp to medium) |
| C=O stretch (carboxylic acid) | 1680-1710 |
| C=C stretch (aromatic) | 1550-1620 |
| C-N stretch | 1200-1350 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Ion | This compound & Isomers |
| [M]+• (Molecular Ion) | 203.09 |
| [M-H₂O]+• | 185.08 |
| [M-COOH]+ | 158.10 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a clean 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
2. Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
For a solid sample, a direct insertion probe with electron ionization (EI) is a common method.
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).
2. Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
-
For EI, a standard electron energy of 70 eV is typically used. For ESI, the source parameters should be optimized for the specific compound.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of synthesized indole-2-carboxylic acid derivatives.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of indole-2-carboxylic acid isomers.
Signaling Pathways and Biological Relevance
Indole-2-carboxylic acid derivatives are of significant interest in drug development due to their diverse biological activities. These compounds have been shown to interact with various signaling pathways implicated in diseases such as cancer and viral infections. Understanding these interactions is crucial for the rational design of new therapeutic agents.
The diagram below illustrates a simplified representation of how indole-2-carboxylic acid derivatives can modulate key signaling pathways.
Caption: Modulation of key signaling pathways by indole-2-carboxylic acid derivatives.
A Comparative Guide to the Synthetic Reproducibility of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted indole derivatives, such as 3,5,7-Trimethyl-1H-indole-2-carboxylic acid, is a crucial step in the development of new therapeutic agents. However, the reproducibility of synthetic methods for such niche molecules can be a significant challenge due to the limited availability of detailed and validated experimental protocols. This guide provides a comparative analysis of two plausible synthetic routes to the target molecule, based on well-established named reactions in organic chemistry. While direct, published syntheses for this specific compound are scarce, the following protocols are proposed based on extensive literature precedents for similar indole syntheses.
Proposed Synthetic Methodologies
Two primary synthetic strategies are considered for the preparation of this compound:
-
Direct Fischer Indole Synthesis: This approach involves the reaction of 2,4,6-trimethylphenylhydrazine with pyruvic acid to directly form the indole-2-carboxylic acid. The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[1][2][3]
-
Japp-Klingemann Reaction followed by Fischer Indole Synthesis: This two-step sequence first involves the reaction of a diazonium salt of 2,4,6-trimethylaniline with a β-ketoester, such as ethyl 2-methylacetoacetate, via the Japp-Klingemann reaction to form a hydrazone.[4][5] This intermediate is then cyclized under acidic conditions in a subsequent Fischer indole synthesis step to yield the corresponding indole-2-carboxylate ester, which is finally hydrolyzed to the target carboxylic acid.
The following sections provide detailed hypothetical experimental protocols for each method, a quantitative comparison of the expected outcomes, and a discussion on their potential reproducibility.
Experimental Protocols
Method 1: Direct Fischer Indole Synthesis
Step 1: Formation of this compound
-
To a stirred solution of glacial acetic acid (50 mL), add 2,4,6-trimethylphenylhydrazine hydrochloride (5.0 g, 26.8 mmol).
-
To this suspension, add pyruvic acid (2.59 g, 29.4 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Method 2: Japp-Klingemann Reaction and Subsequent Fischer Indole Synthesis
Step 1: Synthesis of Ethyl 2-((2,4,6-trimethylphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
-
Prepare a solution of 2,4,6-trimethylaniline (5.0 g, 37.0 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath and add a solution of sodium nitrite (2.8 g, 40.7 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (5.8 g, 40.7 mmol) in ethanol (50 mL) and add a solution of sodium hydroxide (1.6 g, 40.0 mmol) in water (20 mL), keeping the temperature at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring at 0-5 °C for 2 hours.
-
Collect the precipitated hydrazone by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of Ethyl 3,5,7-Trimethyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
-
Suspend the dried hydrazone from Step 1 in a mixture of ethanol (50 mL) and concentrated sulfuric acid (5 mL).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and pour it into ice-water (200 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ester.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ethyl ester in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution and acidify with 1 M hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method 1: Direct Fischer Indole Synthesis | Method 2: Japp-Klingemann / Fischer Indole Synthesis |
| Number of Steps | 1 | 3 |
| Starting Materials | 2,4,6-trimethylphenylhydrazine, Pyruvic acid | 2,4,6-trimethylaniline, Sodium nitrite, Ethyl 2-methylacetoacetate |
| Key Intermediates | None (direct synthesis) | Diazonium salt, Hydrazone, Ethyl ester |
| Typical Reagents | Acetic acid | HCl, NaNO₂, NaOH, H₂SO₄ |
| Estimated Overall Yield | 40-60% | 50-70% |
| Potential for Side Reactions | Decarboxylation of the product, tar formation | Incomplete diazotization, side reactions of the diazonium salt |
| Purification Complexity | Moderate (recrystallization) | High (multiple steps requiring purification) |
| Reproducibility Concerns | Sensitive to reaction temperature and acid concentration. | Diazotization requires careful temperature control; hydrazone stability. |
Mandatory Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid, safeguarding both laboratory personnel and the environment.
Properly managing chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of this compound, a compound used in various research and development applications. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
| Hazard Classification | Description | Source |
| Combustibility | Combustible Solid | [1] |
| Water Hazard | WGK 3: Hazardous to water | [1] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [3][4] |
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If significant dust is generated, a NIOSH-approved respirator for particulates is recommended.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be kept tightly closed except when adding waste.
-
Ensure the container is appropriate for solid chemical waste and is not reactive with the compound.
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should be collected in the same solid hazardous waste container.
-
-
Solutions:
-
If the compound is in a solvent, it must be collected as liquid hazardous waste.
-
Segregate halogenated and non-halogenated solvent waste streams.
-
The liquid waste container must be compatible with the solvent and have a secure, tight-fitting lid.
-
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (876715-82-1).
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Disposal should be carried out by a licensed waste disposal company.[3][4]
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
For a large spill, evacuate the area and contact your EHS department immediately.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
Essential Safety and Handling Guide for 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard and Safety Summary
This compound is classified as an irritant.[1] All personnel must be familiar with the hazards and handle the compound with appropriate care.
| Hazard Classification | GHS Hazard Statements | GHS Precautionary Statements |
| Skin Sensitizer | H317: May cause an allergic skin reaction.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritant | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| General Handling | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these procedural steps is mandatory for the safe handling of this compound.
1. Engineering Controls:
-
All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[2]
-
Ensure a safety shower and eyewash station are readily accessible and have been tested within the last year.[3][4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield are required when handling the solid or solutions.[5][6]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.[7] Chemical-resistant gloves (e.g., nitrile) are mandatory.[3] For tasks with a higher risk of spillage, consider double-gloving.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator for fine particulates is required.[7][8]
3. Weighing and Solution Preparation:
-
Before handling, decontaminate the work surface within the fume hood.
-
Carefully weigh the desired amount of the compound on a tared weigh boat. Avoid creating dust.
-
To dissolve, add the solvent to the vessel containing the weighed solid. Never add liquid directly to a large amount of solid to prevent splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
4. Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated organic acid, it must be segregated from halogenated waste streams.[9][10][11]
1. Waste Segregation:
-
Solid Waste: Collect unused solid compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound in non-halogenated solvents should be collected in a separate, sealed, and labeled container for non-halogenated organic waste.[9][12] Do not mix with halogenated solvents.[10]
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Waste: this compound".[9] If it is a solution, list all components and their approximate percentages.[11]
-
Labels should be applied to containers before any waste is added.[9]
3. Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.[9]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[13]
4. Disposal Request:
-
When the waste container is nearly full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.
Waste Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. coral.washington.edu [coral.washington.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. ethz.ch [ethz.ch]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
